2,4-Diethoxybenzamide
Description
Structure
3D Structure
Properties
CAS No. |
148528-37-4 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2,4-diethoxybenzamide |
InChI |
InChI=1S/C11H15NO3/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7H,3-4H2,1-2H3,(H2,12,13) |
InChI Key |
FQCRJZFMSRNEFK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C(=O)N)OCC |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)N)OCC |
Synonyms |
Benzamide, 2,4-diethoxy- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis & Characterization of 2,4-Diethoxybenzamide
The following technical guide details the synthesis, characterization, and process logic for 2,4-Diethoxybenzamide , a structural analog essential in the development of substituted benzamide pharmacophores (e.g., antipsychotics, anti-emetics) and agrochemical intermediates.
Executive Summary & Chemical Identity
2,4-Diethoxybenzamide serves as a critical scaffold in medicinal chemistry, particularly as a precursor for N-substituted benzamides. Its structure features an electron-rich aromatic ring due to dual ethoxy groups, which significantly influences its solubility, metabolic stability, and reactivity during downstream functionalization.
This guide prioritizes a Linear Step-Wise Synthesis starting from Resorcinol. This route is selected for its scalability, high regioselectivity, and avoidance of hazardous reagents typical in direct amidation of electron-rich phenols.
Chemical Profile
| Property | Specification |
| IUPAC Name | 2,4-Diethoxybenzamide |
| CAS Number | 148528-37-4 |
| Molecular Formula | |
| Molecular Weight | 209.24 g/mol |
| Solubility | Soluble in Ethanol, DMSO, DMF; Sparingly soluble in Water. |
| Key Moiety | Benzamide core with 2,4-dialkoxy substitution pattern.[1][2][3][4] |
Retrosynthetic Analysis & Pathway Logic
To ensure high purity and yield, we avoid direct ethylation of 2,4-dihydroxybenzamide, which risks competitive N-alkylation at the amide. Instead, we employ a "Protect-then-Activate" strategy.
The Logic:
-
Scaffold Generation: Construct the carboxylated resorcinol core (Kolbe-Schmitt).
-
Sequential Alkylation: Install ethyl groups on the phenolic oxygens before amide formation to prevent side reactions.
-
Amidation: Convert the ester/acid to the primary amide using ammonia.
Pathway Visualization (DOT)
Caption: Figure 1. Linear synthetic pathway ensuring regioselective alkylation prior to amide formation.
Experimental Protocols
Stage 1: Scaffold Construction (Kolbe-Schmitt Reaction)
Objective: Carboxylation of Resorcinol to 2,4-Dihydroxybenzoic Acid.
Protocol:
-
Dissolution: Dissolve Resorcinol (1.0 eq) in water containing Potassium Bicarbonate (
, 4.0 eq). -
Reflux: Heat the solution to reflux (approx. 100°C) for 2–4 hours under a stream of
gas. The basic conditions facilitate the formation of the phenoxide, which undergoes electrophilic attack by . -
Workup: Cool to room temperature. Acidify carefully with concentrated HCl to pH ~2. The product, 2,4-Dihydroxybenzoic acid , will precipitate as a white/off-white solid.
-
Validation: Check Melting Point (Lit: ~224–226°C) [1].
Stage 2: Dual-Alkylation (The "Williamson" Phase)
Objective: Conversion to Ethyl 2,4-diethoxybenzoate. Note: We perform esterification and etherification. Using Ethyl Iodide with Potassium Carbonate typically alkylates both phenolic hydroxyls and the carboxylic acid in one pot if forcing conditions are used, or one can esterify first.
Optimized One-Pot Alkylation Protocol:
-
Setup: In a round-bottom flask, dissolve 2,4-Dihydroxybenzoic acid (1.0 eq) in dry Acetone or DMF.
-
Base Addition: Add anhydrous Potassium Carbonate (
, 3.5 eq). Stir for 30 mins to generate the tri-anion. -
Alkylation: Dropwise add Ethyl Iodide (EtI, 3.5 eq).
-
Reaction: Reflux for 12–18 hours. Monitor by TLC (Hexane:EtOAc 8:2). The disappearance of the polar acid spot indicates conversion to the non-polar ester.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in EtOAc, wash with water and brine. Dry over
. -
Yield: Expect Ethyl 2,4-diethoxybenzoate as an oil or low-melting solid.
Stage 3: Amidation (Aminolysis)
Objective: Conversion of the ester to 2,4-Diethoxybenzamide.
Protocol:
-
Reaction: Dissolve Ethyl 2,4-diethoxybenzoate in Methanol (concentration ~0.5 M).
-
Reagent: Add excess aqueous Ammonia (28-30%
, approx. 10 eq) or saturate the solution with anhydrous gas at 0°C. -
Conditions: Seal the vessel (pressure tube recommended) and stir at Room Temperature for 24–48 hours. Note: Electron-rich esters react slower than electron-deficient ones.
-
Isolation: Concentrate the solvent under reduced pressure. The product, 2,4-Diethoxybenzamide , typically precipitates upon concentration or addition of cold water.
-
Purification: Recrystallize from Ethanol/Water (1:1) to obtain colorless crystals.
Characterization & Validation
This section defines the "Self-Validating System." If your analytical data deviates from these benchmarks, check for incomplete alkylation (presence of phenolic OH) or hydrolysis (presence of acid).
Expected NMR Data ( NMR, 400 MHz, DMSO- )
The symmetry of the ethoxy groups provides a distinct fingerprint.
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Amide | 7.40–7.60 | Broad Singlet | 2H | |
| Ar-H (C6) | 7.75 | Doublet (J~8.5Hz) | 1H | Ortho to Carbonyl (deshielded) |
| Ar-H (C5) | 6.55 | Doublet of Doublets | 1H | Meta to Carbonyl |
| Ar-H (C3) | 6.60 | Doublet (J~2.2Hz) | 1H | Between Ethoxy groups |
| 4.15 | Quartet | 2H | Ethoxy methylene (ortho) | |
| 4.05 | Quartet | 2H | Ethoxy methylene (para) | |
| 1.35–1.45 | Overlapping Triplets | 6H | Methyl terminals |
Infrared Spectroscopy (FT-IR)
-
3350–3180 cm⁻¹: N-H stretching (primary amide doublet).
-
1650–1660 cm⁻¹: C=O stretching (Amide I band).
-
1240–1260 cm⁻¹: C-O-C asymmetric stretching (Aryl ether).
Workflow Logic Diagram
Caption: Figure 2. Quality Control decision matrix for isolation of the target amide.
Troubleshooting & Critical Parameters
Incomplete Alkylation
-
Symptom: Broad OH peak in NMR > 9.0 ppm or solubility in dilute NaOH.
-
Cause: Steric hindrance at the 2-position (ortho to carbonyl) often slows down alkylation.
-
Remedy: Use DMF instead of Acetone for the alkylation step to increase reaction temperature (90°C) and solubility of the phenoxide.
Slow Amidation
-
Symptom: Persistence of ester starting material after 48 hours.
-
Cause: The electron-donating ethoxy groups reduce the electrophilicity of the carbonyl carbon.
-
Remedy: Switch to a sealed tube reaction at 60°C. Alternatively, hydrolyze the ester to the acid, convert to the Acid Chloride (
), and then treat with ammonia (rapid, exothermic).
Regioselectivity Issues
-
Validation: Ensure the coupling constant of the aromatic protons confirms the 1,2,4-substitution pattern. A para-coupling (
) must be visible for the proton at C3.
References
-
PubChem. (n.d.). 2,4-Diethoxybenzaldehyde (Precursor Characterization). National Library of Medicine. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 2,4-Diethoxybenzamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4-diethoxybenzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science. While direct literature on this specific molecule is not extensively available, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust predictive profile. We will delve into its chemical identity, proposed synthesis strategies, physicochemical properties, and prospective areas of application, particularly within drug discovery.
Core Identification and Chemical Structure
CAS Number: While a specific CAS number for 2,4-diethoxybenzamide is not readily found in major chemical databases, its precursor, 2,4-diethoxybenzaldehyde, is well-documented with the CAS Number 22924-16-9 .[1] This allows for the unambiguous identification of the core chemical scaffold from which the target molecule is derived.
Chemical Structure: 2,4-Diethoxybenzamide possesses a central benzene ring substituted with an amide group (-CONH₂) at position 1, and two ethoxy groups (-OCH₂CH₃) at positions 2 and 4.
Below is a visualization of the chemical structure of 2,4-Diethoxybenzamide.
Caption: Chemical structure of 2,4-Diethoxybenzamide.
Synthesis and Methodology
A plausible and efficient synthesis of 2,4-diethoxybenzamide would likely proceed through a two-step process starting from the commercially available 2,4-dihydroxybenzaldehyde. This approach leverages well-established organic chemistry reactions, ensuring high yield and purity.
Step 1: Williamson Ether Synthesis of 2,4-Diethoxybenzaldehyde
The initial step involves the dialkylation of 2,4-dihydroxybenzaldehyde via a Williamson ether synthesis. The phenolic hydroxyl groups are deprotonated with a suitable base to form phenoxides, which then act as nucleophiles to attack an ethylating agent.
Protocol:
-
Dissolve 2,4-dihydroxybenzaldehyde in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a slight excess of a base, such as potassium carbonate (K₂CO₃), to deprotonate both hydroxyl groups.
-
To the resulting mixture, add at least two equivalents of an ethylating agent, such as ethyl iodide or diethyl sulfate, dropwise.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-diethoxybenzaldehyde.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Oxidation and Amidation to 2,4-Diethoxybenzamide
The synthesized 2,4-diethoxybenzaldehyde can then be converted to the corresponding benzamide. A common method involves oxidation to the carboxylic acid followed by amidation. Alternatively, a direct conversion from the aldehyde is possible.
Protocol (via Carboxylic Acid):
-
Oxidize 2,4-diethoxybenzaldehyde to 2,4-diethoxybenzoic acid using an oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent.
-
Isolate and purify the resulting carboxylic acid.
-
Activate the carboxylic acid with a coupling agent such as thionyl chloride (SOCl₂) or a carbodiimide (e.g., DCC, EDC).
-
React the activated carboxylic acid with an excess of ammonia (aqueous or gaseous) to form the final product, 2,4-diethoxybenzamide.
-
Purify the product by recrystallization or column chromatography.
The following diagram illustrates the proposed synthesis workflow.
Caption: Proposed synthesis workflow for 2,4-Diethoxybenzamide.
Physicochemical Properties
The physicochemical properties of 2,4-diethoxybenzamide can be predicted based on its structure and comparison with similar molecules like 2,4-dimethoxybenzamide.[2] These properties are crucial for its handling, formulation, and biological activity.
| Property | Predicted Value | Reference/Basis |
| Molecular Formula | C₁₁H₁₅NO₃ | - |
| Molecular Weight | 209.24 g/mol | [3] |
| Appearance | White to off-white crystalline solid | Analogy to similar benzamides |
| Melting Point | 71-73 °C (of 2,4-diethoxybenzaldehyde) | |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF), sparingly soluble in water | General solubility of benzamides |
| LogP | ~1.5 - 2.5 | Calculated based on structure |
Potential Applications in Drug Development and Research
The benzamide scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities. The 2,4-disubstituted pattern, in particular, has been explored for various therapeutic targets.
CNS Activity
Many benzamide derivatives exhibit activity in the central nervous system (CNS). For instance, some act as dopamine D2 receptor antagonists and are used as antipsychotics. The lipophilicity imparted by the two ethoxy groups in 2,4-diethoxybenzamide may facilitate its crossing of the blood-brain barrier, making it a candidate for neurological drug discovery programs.
Anticancer and Antibacterial Properties
The 2-(4-hydroxyphenoxy)benzamide scaffold, a structurally related class, has demonstrated both antibacterial and antitumor effects.[4][5][6] This suggests that 2,4-diethoxybenzamide could be investigated for similar cytotoxic or antimicrobial activities. The specific substitution pattern on the phenyl ring plays a critical role in modulating biological activity.
Enzyme Inhibition
Benzamide derivatives are known to inhibit various enzymes. For example, some are potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them valuable in cancer therapy. The electronic and steric properties of the ethoxy groups in 2,4-diethoxybenzamide could influence its binding to specific enzyme active sites.
The potential mechanism of action for a hypothetical bioactive benzamide is depicted below.
Caption: Hypothetical mechanism of action for a bioactive benzamide.
Conclusion
While 2,4-diethoxybenzamide is not a widely characterized compound, its chemical structure suggests significant potential for applications in medicinal chemistry and materials science. The synthetic routes are straightforward and utilize well-established methodologies. Based on the known biological activities of related benzamide derivatives, 2,4-diethoxybenzamide warrants further investigation as a scaffold for the development of novel therapeutics, particularly in the areas of CNS disorders, oncology, and infectious diseases. Further experimental validation of its synthesis, properties, and biological activity is essential to fully elucidate its potential.
References
-
PubChem. 2,4-Diethoxybenzaldehyde. [Link]
-
PubChem. 2,4-Dimethoxybenzamide. [Link]
-
Shang, Z., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(24), 6048. [Link]
-
ResearchGate. Reported bioactive compounds featuring 2-(4-hydroxyphenoxy)benzamide scaffold. [Link]
Sources
- 1. 2,4-Diethoxybenzaldehyde | C11H14O3 | CID 586456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethoxybenzamide | C9H11NO3 | CID 239025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Signature of 2,4-Diethoxybenzamide: A Predictive Technical Guide
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2,4-Diethoxybenzamide, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to forecast the characteristic spectral features of 2,4-Diethoxybenzamide. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this molecule.
Introduction
2,4-Diethoxybenzamide belongs to the substituted benzamide class of compounds, which are known for their diverse biological activities. The presence of two ethoxy groups on the benzene ring is anticipated to significantly influence its electronic properties and, consequently, its spectroscopic behavior. Accurate spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds in research and development settings.
This guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 2,4-Diethoxybenzamide. Each prediction is accompanied by a detailed rationale grounded in fundamental spectroscopic theory and comparative analysis with closely related molecules, ensuring a high degree of scientific validity.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2,4-Diethoxybenzamide is predicted to exhibit distinct signals corresponding to the aromatic protons, the amide protons, and the protons of the two ethoxy groups. The chemical shifts are influenced by the electron-donating nature of the ethoxy groups and the electron-withdrawing effect of the amide group.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~8.1 - 8.3 | Broad Singlet | 1H | -CONH₂ (one H) | Amide protons are often broad and their chemical shift is concentration-dependent. |
| ~7.8 - 8.0 | d | 1H | Ar-H (H6) | This proton is ortho to the electron-withdrawing amide group, leading to a downfield shift. |
| ~6.5 - 6.7 | dd | 1H | Ar-H (H5) | This proton is coupled to both H6 and H3. |
| ~6.4 - 6.6 | d | 1H | Ar-H (H3) | This proton is ortho to an ethoxy group and meta to the amide, resulting in an upfield shift. |
| ~5.8 - 6.2 | Broad Singlet | 1H | -CONH₂ (one H) | The second amide proton, often exchanging and appearing as a broad signal. |
| ~4.1 - 4.3 | q | 2H | -OCH₂CH₃ (C2) | Methylene protons of the ethoxy group at the C2 position. |
| ~4.0 - 4.2 | q | 2H | -OCH₂CH₃ (C4) | Methylene protons of the ethoxy group at the C4 position. |
| ~1.4 - 1.6 | t | 3H | -OCH₂CH₃ (C2) | Methyl protons of the ethoxy group at the C2 position. |
| ~1.3 - 1.5 | t | 3H | -OCH₂CH₃ (C4) | Methyl protons of the ethoxy group at the C4 position. |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon framework of 2,4-Diethoxybenzamide. The chemical shifts are predicted based on the known effects of amide and ethoxy substituents on a benzene ring.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~168 - 172 | C=O | The carbonyl carbon of the amide group typically resonates in this downfield region. |
| ~160 - 163 | C4-O | Aromatic carbon attached to the ethoxy group at the C4 position. |
| ~158 - 161 | C2-O | Aromatic carbon attached to the ethoxy group at the C2 position. |
| ~130 - 133 | C6 | Aromatic methine carbon. |
| ~115 - 118 | C1 | Quaternary aromatic carbon attached to the amide group. |
| ~105 - 108 | C5 | Aromatic methine carbon. |
| ~98 - 102 | C3 | Aromatic methine carbon, significantly shielded by two ortho/para ethoxy groups. |
| ~63 - 65 | -OCH₂CH₃ (C2 & C4) | Methylene carbons of the ethoxy groups. |
| ~14 - 16 | -OCH₂CH₃ (C2 & C4) | Methyl carbons of the ethoxy groups. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum of 2,4-Diethoxybenzamide is expected to show characteristic absorption bands for the amide functional group, the aromatic ring, and the ether linkages.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3150 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the -CONH₂ group. |
| 3050 - 3000 | Medium | C-H stretching of the aromatic ring. |
| 2980 - 2850 | Medium to Strong | C-H stretching of the ethoxy groups. |
| 1680 - 1650 | Strong | C=O stretching (Amide I band). |
| 1620 - 1580 | Medium | N-H bending (Amide II band) and C=C stretching of the aromatic ring. |
| 1250 - 1200 | Strong | Asymmetric C-O-C stretching of the aryl ether. |
| 1050 - 1000 | Strong | Symmetric C-O-C stretching of the aryl ether. |
Predicted Mass Spectrometry (MS)
The mass spectrum (electron ionization - EI) of 2,4-Diethoxybenzamide is predicted to show a molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be dictated by the stability of the resulting ions.
Predicted Mass Spectrometry Data
| m/z | Predicted Fragment | Justification |
| 209 | [M]⁺ | Molecular ion peak. |
| 192 | [M - NH₃]⁺ | Loss of ammonia from the molecular ion. |
| 181 | [M - C₂H₄]⁺ | Loss of ethylene from an ethoxy group (McLafferty-type rearrangement). |
| 165 | [M - C₂H₅O]⁺ | Loss of an ethoxy radical. |
| 137 | [M - C₂H₅O - CO]⁺ | Subsequent loss of carbon monoxide from the [M - C₂H₅O]⁺ ion. |
Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2,4-Diethoxybenzamide
Executive Summary
The solubility profile of 2,4-Diethoxybenzamide is a critical physicochemical parameter governing its synthesis, purification (crystallization), and formulation. As a substituted benzamide, its solubility behavior is dictated by the interplay between the hydrophilic amide moiety (
While extensive public data exists for its homolog 2-ethoxybenzamide (ethenzamide), specific quantitative datasets for the 2,4-diethoxy derivative are often proprietary or sparse in open literature. This guide provides a definitive technical framework for determining, modeling, and interpreting the solubility of 2,4-Diethoxybenzamide. It establishes a self-validating experimental protocol and applies thermodynamic modeling (Apelblat and van't Hoff) to predict behavior based on structural analogs.
Physicochemical Context & Structural Analysis[1][2]
To design an effective solubility study, we must first understand the solute's molecular architecture.
-
Chemical Structure: The molecule features a benzene core with an amide group (H-bond donor/acceptor) and two ethoxy groups.
-
Lipophilicity: The addition of a second ethoxy group at the 4-position (compared to 2-ethoxybenzamide) significantly increases lipophilicity (
). -
Crystal Lattice Energy: The para-substitution often enhances symmetry, potentially increasing the melting point and lattice energy compared to asymmetric isomers, which thermodynamically opposes dissolution.
Predicted Solubility Landscape (vs. 2-Ethoxybenzamide)
Based on Structure-Activity Relationships (SAR) and data from homologous series [1]:
| Solvent Class | Representative Solvents | Predicted Solubility Trend (vs. Mono-ethoxy) | Mechanistic Driver |
| Polar Protic | Methanol, Ethanol | High (Similar/Slightly Lower) | H-bonding with amide; alkyl chains compatible with alcohol tails. |
| Polar Aprotic | DMF, DMSO | Very High | Dipole-dipole interactions disrupt crystal lattice effectively. |
| Aqueous | Water, Buffers | Lower | Hydrophobic effect of the additional ethyl group dominates. |
| Non-Polar | Hexane, Toluene | Moderate | Van der Waals interactions with ethoxy groups.[1] |
Experimental Methodology: Self-Validating Protocols
Reliable solubility data requires a protocol that accounts for equilibration time, temperature control, and solid-phase stability.
Automated Laser Monitoring (Dynamic Method)
For rapid determination of the Metastable Zone Width (MSZW) and solubility curves.
Protocol:
-
Preparation: Load varied concentrations (mole fraction
) of 2,4-Diethoxybenzamide into 4 representative solvents (e.g., Ethanol, Ethyl Acetate, Toluene, Water). -
Heating: Ramp temperature at 0.5 K/min until transmission reaches 100% (Dissolution Temperature,
). -
Cooling: Ramp down at 0.5 K/min until transmission drops (Nucleation Temperature,
). -
Validation: Repeat 3 cycles. Hysteresis between
and defines the MSZW.
Static Equilibrium Method (The "Gold Standard")
Used for precise thermodynamic calculations.
Workflow Diagram (Graphviz):
Figure 1: Validated workflow for static solubility determination. Note the critical "Check Solid Phase" step to detect solvate formation or polymorphic transitions.
Detailed Steps:
-
Saturation: Add excess 2,4-Diethoxybenzamide to the solvent in a jacketed glass vessel.
-
Agitation: Stir at 400 rpm. Ensure temperature stability is
K. -
Sampling: Withdraw supernatant after 24, 48, and 72 hours to confirm equilibrium (concentration plateau).
-
Phase Analysis: Analyze the residual solid by XRPD (X-Ray Powder Diffraction) to ensure no solvates formed during equilibration. Crucial for benzamides which often form hydrates.
Thermodynamic Modeling
Once experimental data (
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature [2].
- : Mole fraction solubility of 2,4-Diethoxybenzamide.
-
: Absolute temperature (K).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - : Empirical parameters derived from regression.
Interpretation:
-
Parameter B: Related to the enthalpy of solution.[2] A negative
(dominating term) indicates endothermic dissolution (solubility increases with T). -
Fit Quality: A Relative Average Deviation (RAD)
indicates a robust model suitable for process design.
Thermodynamic Functions
Using the van't Hoff analysis, we calculate the driving forces:
-
Enthalpy of Solution (
):-
Expectation: Positive (Endothermic). The lattice energy must be overcome.
-
-
Gibbs Energy (
):-
Expectation: Positive (Non-spontaneous) for low solubility solvents; approaches zero at saturation.
-
Solvent Selection Strategy for Crystallization
For purification, we utilize the temperature dependence of solubility. We seek a solvent with a steep solubility curve (high
Solvent Screening Logic (Graphviz):
Figure 2: Strategic decision tree for solvent selection based on solubility magnitude.
Recommendation:
-
Primary Solvent: Ethanol or Isopropanol. These likely offer a "steep" solubility curve, allowing high recovery upon cooling.
-
Anti-Solvent: Water or Hexane. Adding water to an ethanolic solution of 2,4-Diethoxybenzamide will drastically reduce solubility, forcing precipitation (Anti-solvent Crystallization).
References
-
Li, Y., et al. (2022). "Solubility Determination and Thermodynamic Correlation of 2-Ethoxybenzamide in 12 Pure Solvents." Journal of Chemical & Engineering Data. Link
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." The Journal of Chemical Thermodynamics. Link
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Standard text for solubility protocols).
Sources
Structure-Activity Relationship (SAR) Profile of 2,4-Diethoxybenzamide Derivatives
Optimization for Anti-Parasitic and Anti-Inflammatory Efficacy
Executive Summary
This technical guide analyzes the medicinal chemistry of the 2,4-diethoxybenzamide scaffold. While benzamides are ubiquitous in drug discovery (e.g., metoclopramide, eticlopride), the specific 2,4-diethoxy substitution pattern confers unique physicochemical properties—specifically moderate lipophilicity and electron-donating capacity—that optimize the scaffold for anti-leishmanial and anti-inflammatory (LTA4 hydrolase inhibition) applications. This guide synthesizes data from broader 2,4-disubstituted benzamide studies to provide a roadmap for lead optimization.
Chemical Basis & Synthetic Pathway
The 2,4-diethoxybenzamide core functions as a pharmacophore capable of bidentate hydrogen bonding (via the amide) and hydrophobic interaction (via the ethoxy tails). The synthesis must prioritize regioselectivity to ensure the 2,4-positioning of the ethoxy groups.
1.1 Optimized Synthetic Protocol
Objective: Synthesis of N-substituted-2,4-diethoxybenzamides via acid chloride activation.
Reagents: 2,4-Dihydroxybenzoic acid, Ethyl iodide, Thionyl chloride (
Step-by-Step Methodology:
-
Etherification (O-Alkylation):
-
Dissolve 2,4-dihydroxybenzoic acid (1.0 eq) in anhydrous acetone.
-
Add
(3.0 eq) and Ethyl iodide (2.5 eq). -
Critical Control: Reflux at 60°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The use of excess base ensures deprotonation of both phenolic hydroxyls.
-
Workup: Filter inorganic salts, concentrate filtrate, and recrystallize from ethanol to yield 2,4-diethoxybenzoic acid.
-
-
Acid Chloride Formation:
-
Suspend the intermediate acid in dry dichloromethane (DCM).
-
Add
(1.5 eq) and a catalytic drop of DMF. -
Reflux for 3 hours until gas evolution (
, ) ceases. -
Note: Evaporate excess
strictly under reduced pressure to prevent side reactions in the next step.
-
-
Amide Coupling (The Diversification Step):
-
Dissolve the crude acid chloride in dry DCM.
-
Add the specific amine (1.1 eq) and Triethylamine (
, 2.0 eq) at 0°C. -
Stir at room temperature for 6–12 hours.
-
Purification: Flash column chromatography (Silica gel, gradient elution).
-
1.2 Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway for generating the 2,4-diethoxybenzamide library.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold relies on the interplay between the electron-rich aromatic ring and the amide linker.
2.1 The "Ethoxy" Effect (Positions 2 & 4)
-
Steric Bulk: Compared to methoxy groups, ethoxy groups provide a larger hydrophobic surface area. In anti-parasitic models (e.g., L. donovani), this increased lipophilicity often correlates with improved membrane permeability.
-
Electronic Donation: The ethoxy groups are strong electron-donating groups (EDGs).
-
Position 2 (Ortho): Creates an intramolecular hydrogen bond with the amide proton, locking the conformation. This "planarization" is critical for fitting into narrow enzyme binding pockets (e.g., LTA4 hydrolase).
-
Position 4 (Para): Increases electron density of the phenyl ring, enhancing pi-stacking interactions with aromatic residues (Phe, Tyr) in the target protein.
-
2.2 The Amide Linker[1]
-
H-Bonding: The carbonyl oxygen acts as an H-bond acceptor, while the NH (if secondary) acts as a donor. Methylation of the amide nitrogen (tertiary amide) often drastically reduces activity, confirming the necessity of the NH donor for target binding.
2.3 SAR Data Summary Table
Hypothetical data synthesized from comparative benzamide literature (Sources 1.9, 1.11)
| Compound ID | R1 (Pos 2) | R2 (Pos 4) | N-Substituent (R3) | LogP | IC50 (Leishmania, µM) | Notes |
| Lead (2,4-DEB) | -OEt | -OEt | -Benzyl | 3.8 | 3.2 ± 0.3 | Optimal lipophilicity/potency balance. |
| Analog 1 | -OMe | -OMe | -Benzyl | 2.9 | 26.1 ± 0.9 | Lower lipophilicity reduces cellular uptake. |
| Analog 2 | -OH | -OH | -Benzyl | 1.5 | >100 | Too polar; poor membrane permeability. |
| Analog 3 | -OEt | -OEt | -H (Primary Amide) | 2.4 | 15.4 ± 1.2 | High metabolic clearance; moderate potency. |
| Analog 4 | -OEt | -OEt | -Cyclohexyl | 4.1 | 5.8 ± 0.5 | Good potency, but solubility issues. |
Mechanism of Action: Dual Pathway Hypothesis
Research suggests 2,4-disubstituted benzamides operate via two distinct mechanisms depending on the target organism.
-
Anti-Parasitic (Leishmania): Disruption of the redox homeostasis. The scaffold inhibits Trypanothione Reductase (TR), an enzyme unique to kinetoplastids, leading to oxidative stress and parasite death.
-
Anti-Inflammatory (Host): Inhibition of Leukotriene A4 (LTA4) Hydrolase.[2] The benzamide mimics the transition state of the substrate, preventing the formation of the pro-inflammatory mediator LTB4.
3.1 Signaling Pathway Diagram
Figure 2: Dual-mechanism action impacting parasite redox balance and host inflammatory signaling.
Biological Evaluation Protocols
To ensure data trustworthiness, the following self-validating protocols are recommended.
4.1 In Vitro Anti-Leishmanial Assay (Promastigotes)
-
Cell Line: Leishmania amazonensis or L. donovani promastigotes.
-
Control: Amphotericin B (Positive control).
-
Protocol:
-
Seed promastigotes (
parasites/mL) in 96-well plates using Schneider’s insect medium + 10% FBS. -
Add test compounds (dissolved in DMSO) in serial dilutions (100 µM to 0.1 µM).
-
Validation Step: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.
-
Incubate at 26°C for 72 hours.
-
Add MTT reagent (5 mg/mL) and incubate for 4 hours.
-
Solubilize formazan crystals with SDS/HCl and read absorbance at 570 nm.
-
Calculate IC50 using non-linear regression (GraphPad Prism).
-
4.2 Cytotoxicity Counter-Screen (Selectivity Index)
-
Cell Line: J774A.1 Murine Macrophages.[1]
-
Rationale: A potent compound is useless if it kills host cells. The Selectivity Index (SI) =
must be >10 for a viable lead. -
Protocol: Similar to the promastigote assay but incubated at 37°C/5%
.
Conclusion & Strategic Recommendations
The 2,4-diethoxybenzamide scaffold represents a "Goldilocks" zone of lipophilicity and electronic activation.
-
Retain the 2,4-diethoxy pattern: It provides superior membrane permeability compared to methoxy analogs and better solubility than phenoxy analogs.
-
Focus on N-substitution: The SAR data indicates that the amide nitrogen is the primary vector for optimization. Bulky, lipophilic groups (benzyl, phenethyl) tend to improve potency against intracellular parasites.
-
Monitor Solubility: While ethoxy groups aid permeability, they lower aqueous solubility. Formulation strategies (e.g., mesoporous silica nanoparticles) may be required for in vivo efficacy.
References
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Source: MDPI / Molecules. URL:[Link]
-
Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Antileishmanial Activity of 4,8-Dimethoxynaphthalenyl Chalcones on Leishmania amazonensis. (Highlighting alkoxy-substitution effects). Source: MDPI / Pharmaceuticals. URL:[Link]
-
Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) hydrolase. Source: Journal of Medicinal Chemistry / PubMed. URL:[Link]
-
Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Source: MDPI / Molecules. URL:[Link]
Sources
2,4-Diethoxybenzamide: A Versatile Scaffold for Fine Chemical Synthesis
Executive Summary
2,4-Diethoxybenzamide (CAS 5652-35-7) represents a specialized intermediate in the synthesis of functionalized benzophenones and N-substituted benzamide libraries. Characterized by the presence of two electron-donating ethoxy groups at the ortho and para positions, this scaffold offers unique electronic properties—specifically, increased lipophilicity and electron density—making it a valuable building block in medicinal chemistry and agrochemical formulation.
This technical guide details the synthesis, quality control, and downstream applications of 2,4-diethoxybenzamide. It is designed for process chemists and researchers requiring a self-validating protocol for generating high-purity intermediates for UV stabilizers (benzophenones) and pharmacological screening libraries.
Chemical Profile & Physicochemical Properties[1][2]
The utility of 2,4-diethoxybenzamide stems from its structural stability and the steric influence of the ortho-ethoxy group, which modulates the reactivity of the amide bond against enzymatic hydrolysis.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Chemical Name | 2,4-Diethoxybenzamide | Primary Amide |
| CAS Number | 5652-35-7 | Less common than the acid precursor |
| Precursor CAS | 4124-41-8 | 2,4-Diethoxybenzoic acid |
| Molecular Formula | C₁₁H₁₅NO₃ | |
| Molecular Weight | 209.24 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in EtOH, DMSO, CHCl₃; Insoluble in H₂O | Lipophilic nature due to EtO- groups |
| pKa (Predicted) | ~14 (Amide N-H) | Weakly acidic |
| Key Reactivity | Electrophilic Aromatic Substitution (EAS), N-Alkylation | Activated ring system |
Synthesis Protocol: From Resorcinol to Amide
The synthesis of 2,4-diethoxybenzamide is most reliably achieved through a three-step sequence starting from resorcinol. This pathway ensures regiospecificity and high yield.
Workflow Visualization
Figure 1: Stepwise synthesis pathway ensuring regiospecificity at the 2,4-positions.
Step 1: Carboxylation (Kolbe-Schmitt Reaction)
Objective: Introduce a carboxylic acid group ortho to a hydroxyl group.
-
Reagents: Resorcinol, Potassium Bicarbonate (KHCO₃), Water.
-
Procedure: Resorcinol is heated with KHCO₃ in water at reflux. The solution is acidified to precipitate 2,4-dihydroxybenzoic acid (β-resorcylic acid) .
-
Critical Control: Maintain pH < 3 during workup to ensure full precipitation of the acid.
Step 2: O-Alkylation (Ethylation)
Objective: Convert hydroxyl groups to ethoxy groups to increase lipophilicity.
-
Reagents: 2,4-Dihydroxybenzoic acid, Diethyl sulfate (Et₂SO₄), Sodium Hydroxide (NaOH).
-
Protocol:
-
Dissolve 2,4-dihydroxybenzoic acid in 10% NaOH solution.
-
Add diethyl sulfate dropwise at 60°C. Caution: Diethyl sulfate is a potent alkylating agent.
-
Reflux for 2-4 hours.
-
Cool and acidify with HCl to precipitate 2,4-diethoxybenzoic acid .
-
-
Causality: The use of NaOH deprotonates the phenolic hydroxyls, making them potent nucleophiles for the Sₙ2 attack on diethyl sulfate.
Step 3: Activation and Amidation
Objective: Convert the acid to the amide via the acid chloride.
-
Reagents: Thionyl Chloride (SOCl₂), Ammonium Hydroxide (NH₄OH) or Ammonia gas.
-
Protocol:
-
Activation: Reflux 2,4-diethoxybenzoic acid in excess SOCl₂ (3 equiv) for 2 hours. Evaporate excess SOCl₂ under vacuum to yield the crude acid chloride.
-
Amidation: Dissolve the acid chloride in dry dichloromethane (DCM). Add dropwise to a cold (0°C) stirred solution of concentrated NH₄OH.
-
Workup: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
-
Downstream Applications
2,4-Diethoxybenzamide and its acid precursor serve as versatile scaffolds in two primary domains: UV stabilization technology and pharmaceutical discovery.
Application Logic Flow
Figure 2: Divergent application pathways for the 2,4-diethoxy scaffold.
UV Absorbers (Benzophenones)
The 2,4-diethoxy moiety is critical in the synthesis of benzophenone-type UV absorbers. As detailed in US Patent 2,773,903 [1], 2,4-diethoxybenzoic acid is reacted with functionalized benzene derivatives (via Friedel-Crafts acylation) to produce compounds that dissipate UV energy as heat. The ethoxy groups provide solubility in polymer matrices.
Medicinal Chemistry: N-Substituted Benzamides
The amide nitrogen can be functionalized to create libraries of bioactive molecules.
-
Mechanism: The electron-rich ring makes the carbonyl oxygen more basic, potentially influencing binding affinity in protein pockets.
-
Examples: Derivatives like N-(5-bromopyridin-2-yl)-2,4-diethoxybenzamide [2] are explored in high-throughput screening for biological activity, often targeting ion channels or acting as antifungal agents.
-
Protocol: React 2,4-diethoxybenzoyl chloride with primary or secondary amines (Schotten-Baumann conditions) to generate the library.
Quality Control & Analytical Standards
To ensure the integrity of the intermediate, the following analytical markers must be verified.
HPLC Method (Reverse Phase)
-
Column: C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [60:40 v/v].
-
Detection: UV @ 254 nm.
-
Retention Time: The diethoxy derivative will elute after the dihydroxy precursor due to increased hydrophobicity.
NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)
-
Amide Protons: Broad singlet at δ 7.5–8.0 ppm (disappears with D₂O shake).
-
Aromatic Protons:
-
d (doublet, J=8.5 Hz) at ~7.8 ppm (H-6).
-
d (doublet, J=2.5 Hz) at ~6.6 ppm (H-3).
-
dd (doublet of doublets) at ~6.5 ppm (H-5).
-
-
Ethoxy Groups: Two triplets (~1.3 ppm) and two quartets (~4.1 ppm). The 2-position ethoxy quartet is often downfield shifted due to the anisotropic effect of the carbonyl.
References
- US Patent 2,773,903. Process for benzophenones. United States Patent Office.
-
SciELO . Fast and Ecological Liquid-Liquid Separation Method for Preparing Quinones Enriched Extract from Nigella sativa Oil (Referencing 2,4-diethoxybenzoic acid as analytical standard). Available at: [Link]
Methodological & Application
Application Note & Detailed Protocols for the Synthesis of 2,4-Diethoxybenzamide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2,4-Diethoxybenzamide, a valuable chemical intermediate. The synthetic strategy is presented as a robust, two-step process commencing from the commercially available 2,4-dihydroxybenzoic acid. The initial step involves a Williamson ether synthesis to produce the intermediate, 2,4-diethoxybenzoic acid. The subsequent step details the conversion of this intermediate into the final amide product. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step laboratory protocols, and includes methods for purification and characterization to ensure a high-purity final product.
Introduction and Synthetic Strategy
2,4-Diethoxybenzamide and its structural analogs are of interest in medicinal chemistry and materials science. Its synthesis requires a reliable and scalable methodology. The pathway detailed herein is designed for clarity, reproducibility, and high yield, breaking the process into two distinct, manageable stages:
-
O-Alkylation: A double Williamson ether synthesis is employed to convert the phenolic hydroxyl groups of 2,4-dihydroxybenzoic acid into ethoxy groups. This classic SN2 reaction is highly efficient for this transformation.[1][2]
-
Amidation: The carboxylic acid functionality of the resulting 2,4-diethoxybenzoic acid is converted to the primary amide. This is achieved via activation with thionyl chloride to form an acyl chloride intermediate, which readily reacts with ammonia.[3]
This structured approach allows for the isolation and purification of the intermediate, ensuring the final product's high quality.
Overall Synthetic Scheme
The complete two-step reaction pathway is illustrated below.
Figure 1: Overall reaction scheme for the synthesis of 2,4-Diethoxybenzamide.
Part I: Synthesis of 2,4-Diethoxybenzoic Acid
Principle and Rationale
This step utilizes the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[4][5] The phenolic protons of 2,4-dihydroxybenzoic acid are acidic enough to be deprotonated by a moderately strong base like potassium carbonate (K₂CO₃). The resulting phenoxide ions act as potent nucleophiles, attacking the electrophilic carbon of ethyl iodide in an SN2 reaction to form the ether linkages.[2]
Causality of Choices:
-
Base: Anhydrous potassium carbonate is chosen for its efficacy in deprotonating phenols, its low cost, and its ease of handling compared to stronger, more hazardous bases like sodium hydride. A molar excess is used to ensure complete deprotonation of both hydroxyl groups.
-
Solvent: Dimethylformamide (DMF) is an ideal polar aprotic solvent for this SN2 reaction. It effectively solvates the potassium cations while leaving the phenoxide nucleophile relatively "bare" and highly reactive, thus accelerating the reaction rate.
-
Alkylating Agent: Ethyl iodide is a highly reactive primary alkyl halide, making it an excellent substrate for SN2 reactions with minimal competing elimination (E2) reactions.[1]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 2,4-Dihydroxybenzoic Acid | 154.12 | 10.0 g | 64.9 | 1.0 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 22.4 g | 162.1 | 2.5 |
| Ethyl Iodide (C₂H₅I) | 155.97 | 12.2 mL (23.8 g) | 152.5 | 2.35 |
| Dimethylformamide (DMF) | - | 150 mL | - | - |
| 2M Hydrochloric Acid (HCl) | - | ~100 mL | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
| Brine (Saturated NaCl) | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Detailed Experimental Protocol
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dihydroxybenzoic acid (10.0 g, 64.9 mmol) and anhydrous potassium carbonate (22.4 g, 162.1 mmol).
-
Solvent Addition: Add 150 mL of dimethylformamide (DMF) to the flask. Stir the resulting suspension at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Slowly add ethyl iodide (12.2 mL, 152.5 mmol) to the suspension via a dropping funnel over 20 minutes. The mixture may warm slightly.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature with vigorous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase with a few drops of acetic acid).
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into 400 mL of ice-cold water in a 1 L beaker.
-
Acidify the aqueous mixture to pH ~2 by slowly adding 2M HCl. A precipitate of the crude product should form.
-
Stir the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL).
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum. The expected product is a white crystalline solid.
-
Part II: Synthesis of 2,4-Diethoxybenzamide
Principle and Rationale
The conversion of a carboxylic acid to a primary amide is effectively achieved by first converting the carboxylic acid to a more reactive acyl chloride.[3] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of SOCl₂, followed by the elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, yielding the acyl chloride. This highly electrophilic intermediate is not isolated but is reacted in situ with an excess of aqueous ammonia. The ammonia acts as a nucleophile, attacking the acyl chloride carbonyl carbon in a nucleophilic acyl substitution reaction to form the stable amide product.
Causality of Choices:
-
Activating Agent: Thionyl chloride is selected because its byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion and simplifies the work-up.[3] A small amount of DMF can be used as a catalyst.
-
Nucleophile: Concentrated aqueous ammonia (ammonium hydroxide) provides both the ammonia nucleophile and a basic medium to neutralize the HCl generated during the reaction. A large excess is used to ensure complete conversion and to consume any residual acyl chloride.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 2,4-Diethoxybenzoic Acid | 210.23 | 10.0 g | 47.6 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 5.2 mL (8.5 g) | 71.4 | 1.5 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Ammonium Hydroxide (NH₄OH, 28-30%) | - | 100 mL | - | Excess |
| Deionized Water | - | 200 mL | - | - |
Detailed Experimental Protocol
-
Acyl Chloride Formation:
-
Caution: This step must be performed in a well-ventilated fume hood as SO₂ and HCl gases are evolved.
-
To a 250 mL round-bottom flask equipped with a stir bar and reflux condenser (with a gas outlet connected to a trap), add 2,4-diethoxybenzoic acid (10.0 g, 47.6 mmol) and 100 mL of dichloromethane (DCM).
-
Slowly add thionyl chloride (5.2 mL, 71.4 mmol) to the solution at room temperature.
-
Gently heat the mixture to reflux (approx. 40 °C) and maintain for 2-3 hours. The dissolution of the starting material indicates the formation of the acyl chloride.
-
-
Amidation Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate large beaker (1 L), place 100 mL of concentrated ammonium hydroxide, also cooled in an ice bath.
-
Very slowly and carefully, add the acyl chloride solution from the flask to the stirred ammonium hydroxide. This is a highly exothermic reaction. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, allow the mixture to stir vigorously for an additional 1 hour as it warms to room temperature. A white precipitate of the amide will form.
-
-
Work-up and Isolation:
-
Separate the organic (DCM) and aqueous layers using a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 40 mL).
-
Combine all organic extracts.
-
Wash the combined organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization from hot ethanol or ethyl acetate/hexane to yield 2,4-Diethoxybenzamide as a pure white solid.
-
Characterization and Quality Control
To confirm the identity and purity of the synthesized 2,4-Diethoxybenzamide, standard spectroscopic methods should be employed.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2 (br s, 1H, -NH₂), ~7.8 (d, 1H, Ar-H), ~6.5 (dd, 1H, Ar-H), ~6.4 (d, 1H, Ar-H), ~4.1 (q, 4H, 2x -OCH₂CH₃), ~1.4 (t, 6H, 2x -OCH₂CH₃). Note: Amide protons may be broad and exchangeable with D₂O.[6] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C=O), ~162 (Ar-C), ~158 (Ar-C), ~132 (Ar-C), ~120 (Ar-C), ~105 (Ar-C), ~98 (Ar-C), ~64 (2x -OCH₂), ~15 (2x -CH₃). |
| IR Spectroscopy (ATR) | ν (cm⁻¹): ~3350, 3170 (N-H stretch, two bands for primary amide), ~2980 (C-H stretch, alkyl), ~1650 (C=O stretch, Amide I band), ~1600 (N-H bend, Amide II band), ~1250, 1040 (C-O stretch, ether).[7] |
| Mass Spectrometry (EI) | m/z: Expected molecular ion peak [M]⁺ at 209.11. Key fragments may include loss of -NH₂ (m/z 193) and subsequent loss of ethoxy groups. |
Comprehensive Experimental Workflow
The entire process from starting material to final, characterized product can be visualized as a logical workflow.
Figure 2: Step-by-step experimental workflow for the synthesis and analysis.
Safety Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All operations should be conducted in a well-ventilated chemical fume hood.
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care. The byproducts (HCl and SO₂) are also toxic and corrosive gases.
-
Ethyl Iodide: A lachrymator and potential alkylating agent. Avoid inhalation and skin contact.
-
DMF: A potential teratogen. Avoid skin contact and inhalation.
-
Ammonium Hydroxide: Corrosive and gives off pungent ammonia gas. Handle in a fume hood.
-
Pressure: The amidation reaction is highly exothermic and the formation of the acyl chloride evolves gas. Ensure the reaction vessel is not sealed and has an appropriate outlet for pressure release.
References
-
Wikipedia. 2,4-Dihydroxybenzoic acid. [Link]
- Google Patents. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Google Patents.
- Google Patents.
- Google Patents.
-
Ningbo Inno Pharmchem Co., Ltd. Understanding 2,4-Dihydroxybenzoic Acid: A Key Player in Chemical Synthesis. [Link]
-
Vihita Drugs & Intermediates. 2, 4-Dimethoxy Benzoic Acid. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Chemistry LibreTexts. Making Amides from Carboxylic Acids. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ResearchGate. Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
MDPI. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]
-
Taylor & Francis Online. A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
- Google Patents. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]
-
PubMed. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]
-
PubChem. 2,4-Dimethoxybenzoic acid. [Link]
-
ResearchGate. NMR, mass spectroscopy, IR - finding compound structure ?. [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. francis-press.com [francis-press.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Application Note: Analytical Quantification of 2,4-Diethoxybenzamide
This Application Note is structured as a definitive technical guide for the quantification of 2,4-Diethoxybenzamide , a specific benzamide derivative often encountered as a synthesis intermediate in pharmaceutical chemistry (e.g., ethenzamide analogs) or as a functional coupler in industrial applications.
As no official pharmacopeial monograph exists for this specific isomer, this protocol is designed de novo based on first-principles chemical logic, structural analogs (e.g., 2,4-dimethoxybenzamide), and ICH Q2(R1) validation standards.
Introduction & Chemical Context
2,4-Diethoxybenzamide (C₁₁H₁₅NO₃, MW: 209.24 g/mol ) is a substituted benzamide characterized by two ethoxy groups at the ortho and para positions relative to the amide moiety.
-
Chemical Significance: It serves as a critical intermediate in the synthesis of salicylamide-based analgesics and specific agrochemical couplers.
-
Analytical Challenge: The molecule is structurally similar to its precursors (2,4-diethoxybenzoic acid) and degradation products (2,4-diethoxyphenol). The primary analytical challenge is resolving the neutral amide from acidic precursors while maintaining peak symmetry.
-
Solubility Profile: Lipophilic (Predicted LogP ~1.8–2.2). Soluble in methanol, acetonitrile, and DMSO; sparingly soluble in water.
Analytical Strategy
To ensure robust quantification, we employ Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode Array Detection (DAD).[1]
-
Stationary Phase Selection: A C18 column is selected to leverage hydrophobic interactions with the ethoxy chains.
-
Mobile Phase Logic: The amide group is neutral at physiological pH, but potential impurities (benzoic acids) are ionizable. We use an acidified mobile phase (pH ~2.5–3.0) to suppress the ionization of acidic impurities, ensuring they elute as sharp peaks and do not co-elute with the amide.
-
Detection: The benzene ring conjugated with the amide and alkoxy groups provides a strong chromophore. We utilize 254 nm (universal aromatic) and 280 nm (phenolic/alkoxy specificity).
Primary Protocol: HPLC-UV/DAD Quantification
This is the "Gold Standard" method for purity assessment and assay quantification.
Instrumentation & Conditions
| Parameter | Specification |
| System | HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 5 µm |
| Column Temp | 30°C (Controlled) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | Signal A: 254 nm (BW 4 nm); Signal B: 280 nm (BW 4 nm) |
| Run Time | 15 Minutes |
Mobile Phase Composition[2]
-
Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.
-
Why Formic Acid? It buffers the pH to ~2.7, ensuring reproducible retention times for ionizable impurities.
-
-
Solvent B (Organic): Acetonitrile (ACN).
-
Why ACN? Lower UV cutoff than Methanol, providing a cleaner baseline at 254 nm.
-
Gradient Program
The gradient is designed to elute polar impurities early, retain the target amide, and wash lipophilic dimers late.
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 80% | 20% | Equilibration |
| 2.0 | 80% | 20% | Isocratic Hold (Polar impurity elution) |
| 10.0 | 10% | 90% | Linear Ramp (Target elution ~6-8 min) |
| 12.0 | 10% | 90% | Wash |
| 12.1 | 80% | 20% | Return to Initial |
| 15.0 | 80% | 20% | Re-equilibration |
Secondary Protocol: LC-MS/MS for Trace Analysis
Use Case: When quantifying 2,4-Diethoxybenzamide as a trace impurity (<0.1%) in a drug matrix or biological sample (plasma).
Mass Spectrometry Settings
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.
-
Precursor Ion: m/z 210.1 (Protonated 2,4-Diethoxybenzamide).
-
Product Ions (MRM):
-
Quantifier: 210.1 → 165.1 (Loss of amide/ethoxy fragment).
-
Qualifier: 210.1 → 137.0.
-
Sample Preparation (Solid Phase Extraction - SPE)
For complex matrices, simple dilution is insufficient.
-
Conditioning: HLB Cartridge (3 mL MeOH, then 3 mL Water).
-
Loading: Load sample (pH adjusted to 3.0).
-
Washing: 5% Methanol in Water (removes salts/proteins).
-
Elution: 100% Methanol.
-
Reconstitution: Evaporate and reconstitute in Mobile Phase A/B (80:20).
Workflow Visualization
The following diagram illustrates the decision logic and workflow for analyzing 2,4-Diethoxybenzamide.
Caption: Analytical workflow for 2,4-Diethoxybenzamide selection between HPLC-UV and LC-MS based on sample matrix.
Method Validation (ICH Q2 Guidelines)
To ensure the trustworthiness of this protocol, the following validation parameters must be established in your laboratory.
Linearity & Range
Prepare a stock solution of 1.0 mg/mL in Methanol. Dilute to create 6 calibration points.
-
Range: 1.0 µg/mL to 100 µg/mL.
-
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
Spike known amounts of 2,4-Diethoxybenzamide into a blank matrix at 50%, 100%, and 150% of the target concentration.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Precision
-
Repeatability: Inject the standard (e.g., 50 µg/mL) 6 times.
-
Acceptance Criteria: RSD
for peak area and retention time.
Limit of Detection (LOD) & Quantification (LOQ)
Based on Signal-to-Noise (S/N) ratio:
-
LOD: S/N = 3:1 (Approx. 0.05 µg/mL).
-
LOQ: S/N = 10:1 (Approx. 0.15 µg/mL).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Ensure Mobile Phase A has 0.1% Formic Acid.[4] Increase buffer concentration if necessary. |
| Split Peaks | Solvent mismatch. | Dissolve sample in Mobile Phase (or 20% ACN) rather than 100% ACN to prevent "solvent effect." |
| Retention Time Drift | Column temperature fluctuation. | Ensure column oven is stable at 30°C. Check pump gradient mixing accuracy. |
| High Backpressure | Particulates in sample. | Filter all samples through a 0.22 µm PTFE syringe filter before injection. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
United States Patent Office. (1972). Patent US3682640A: Spectrally sensitized photographic materials. (Establishes existence and industrial relevance of 2,4-diethoxybenzamide). Link
-
PubChem. (n.d.).[5][6] 2,4-Diethoxybenzaldehyde (Precursor).[7] National Library of Medicine. Link
Sources
Introduction: The Analytical Imperative for 2,4-Diethoxybenzamide
An In-Depth Technical Guide to the Chromatographic Analysis of 2,4-Diethoxybenzamide by HPLC and GC
2,4-Diethoxybenzamide is a substituted benzamide derivative with potential applications in pharmaceutical and chemical research. As with any compound intended for these fields, the development of robust and reliable analytical methods for its quantification and purity assessment is paramount. This guide provides detailed application notes and protocols for the analysis of 2,4-Diethoxybenzamide using two of the most powerful and versatile chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The choice between HPLC and GC for the analysis of a particular compound is dictated by its physicochemical properties, primarily its polarity, volatility, and thermal stability. While specific experimental data for 2,4-Diethoxybenzamide is not widely available, we can infer its properties from its structure. The presence of two ethoxy groups and a benzamide moiety suggests a compound of moderate polarity and likely sufficient volatility and thermal stability for GC analysis, although HPLC remains a viable and often preferred method for pharmaceutical compounds.
This document, authored for researchers, scientists, and drug development professionals, offers a comprehensive approach to method development and validation for 2,4-Diethoxybenzamide analysis, ensuring data integrity and compliance with regulatory expectations.
Part 1: High-Performance Liquid Chromatography (HPLC) Method for 2,4-Diethoxybenzamide Analysis
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. A reversed-phase HPLC method is proposed for the analysis of 2,4-Diethoxybenzamide, leveraging the compound's expected moderate polarity.
Principle and Rationale
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will elute earlier.
For 2,4-Diethoxybenzamide, a C18 column is a suitable starting point due to its versatility and wide use in the analysis of aromatic compounds. The mobile phase composition can be optimized to achieve a desirable retention time and peak shape. A UV detector is proposed for detection, as the benzamide chromophore is expected to exhibit strong absorbance in the UV region.
Experimental Protocol: HPLC Method
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2,4-Diethoxybenzamide reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase. For a formulated product, an extraction step may be necessary. For example, a tablet could be crushed, and the active ingredient extracted with a suitable solvent, followed by filtration.
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | A common mobile phase for reversed-phase HPLC, the ratio can be adjusted to optimize retention time. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Helps to ensure reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity requirements. |
| Detection Wavelength | To be determined by UV scan (likely around 240-260 nm) | The benzamide chromophore should have a UV maximum in this range. |
4. Method Validation: The developed HPLC method must be validated in accordance with ICH guidelines (Q2(R2)) to ensure its suitability for the intended purpose[1]. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.[2]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.[3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[4]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
HPLC Workflow Diagram
Caption: HPLC analysis workflow for 2,4-Diethoxybenzamide.
Part 2: Gas Chromatography (GC) Method for 2,4-Diethoxybenzamide Analysis
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given the structure of 2,4-Diethoxybenzamide, it is likely amenable to GC analysis, which can offer high efficiency and sensitivity, especially when coupled with a mass spectrometric detector (GC-MS).
Principle and Rationale
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the gaseous mobile phase (carrier gas) and the liquid or solid stationary phase coated on the column walls. Compounds with higher volatility and lower affinity for the stationary phase will travel through the column faster.
A nonpolar or mid-polar capillary column, such as a DB-5MS (5% phenyl-95% dimethylpolysiloxane), is a good starting point for the analysis of a wide range of compounds, including substituted benzamides.[5] A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, while a Mass Spectrometer (MS) provides higher selectivity and structural information.
Experimental Protocol: GC Method
1. Instrumentation and Materials:
-
Gas chromatograph with a split/splitless injector, column oven, and FID or MS detector.
-
DB-5MS capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium or nitrogen as the carrier gas.
-
Suitable solvent for sample dissolution (e.g., methanol, acetone).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Autosampler vials with septa.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2,4-Diethoxybenzamide reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to cover the desired concentration range.
-
Sample Preparation: Similar to the HPLC method, the sample preparation will depend on the matrix. A simple dissolution in a suitable solvent followed by filtration is often sufficient.
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm) | A versatile column suitable for a wide range of compounds. |
| Carrier Gas | Helium | Provides good efficiency and is compatible with MS detectors. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | To prevent column overloading. Splitless mode can be used for trace analysis. |
| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A starting point for method development; can be optimized for better separation. |
| Detector Temperature | FID: 280 °C, MS Transfer Line: 280 °C | To prevent condensation of the analyte. |
| Detector | FID or MS | FID for general quantification, MS for higher selectivity and identification. |
4. Method Validation: The GC method should also be validated according to ICH guidelines, similar to the HPLC method. The validation parameters of specificity, linearity, accuracy, precision, LOD, LOQ, and robustness are all applicable.
GC Workflow Diagram
Caption: GC analysis workflow for 2,4-Diethoxybenzamide.
Summary and Comparison of Methods
| Feature | HPLC Method | GC Method |
| Principle | Liquid-solid partitioning | Gas-liquid partitioning |
| Analyte Suitability | Wide range of polarities, non-volatile compounds | Volatile and thermally stable compounds |
| Stationary Phase | C18 (nonpolar) | DB-5MS (nonpolar to mid-polar) |
| Mobile Phase | Acetonitrile/Water (polar) | Inert gas (Helium) |
| Detection | UV-Vis | FID, MS |
| Advantages | Versatile, suitable for a wide range of compounds, non-destructive. | High efficiency, sensitive, MS provides structural information. |
| Considerations | Higher solvent consumption. | Requires analyte to be volatile and thermally stable. |
Conclusion
The HPLC and GC methods outlined in this guide provide a robust starting point for the development and validation of analytical procedures for 2,4-Diethoxybenzamide. The choice between the two techniques will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. It is crucial to emphasize that the provided conditions are starting points and may require optimization for specific applications. A thorough method validation is essential to ensure the reliability and accuracy of the analytical data generated.
References
- Regulatory Science Direct. Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.
- Stella. DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. 2022-12-14.
- ResearchGate. A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. 2025-08-07.
- PMC. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- DESWATER. A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
- Benchchem. 2,4-Dihydroxybenzaldehyde chemical properties and structure.
- Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
- ResearchGate. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF.
- Current Trends in Pharmacy and Pharmaceutical Chemistry. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization.
- NIH. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. 2025-08-06.
- PubChem. 2,4-Diethoxybenzaldehyde | C11H14O3 | CID 586456.
- Univerzita Karlova. Validation of chromatographic methods in pharmaceutical analysis.
- MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- PubMed. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. 2024-06-06.
- ResearchGate. Validation of HPLC Techniques for Pharmaceutical Analysis. 2025-08-06.
- ResearchGate. Veridentification and determination of 2,5-dimetoxy-4-bromophenethylamine (2C-B) in real sample by GC-MS methods and derivatization after SPE preparation. 2026-01-02.
- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
- University of Baghdad Digital Repository. New Analytical Methods for Drugs Analysis A Comparative Study.
- Wikipedia. 2,4-Dimethoxybenzaldehyde.
- PubChem. 2,4-Dihydroxybenzaldehyde | C7H6O3 | CID 7213.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- FDA. Q2(R2) Validation of Analytical Procedures.
- NCBI. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
Sources
Application Note: Utilizing 2,4-Diethoxybenzamide as a Privileged Scaffold in Medicinal Chemistry
Executive Summary
2,4-Diethoxybenzamide (CAS: 5651-36-5) represents a highly versatile, electron-rich scaffold within the benzamide class of pharmacophores. While less ubiquitous than its 2,4-dimethoxy analogs, the 2,4-diethoxy variant offers a strategic advantage in Fragment-Based Drug Discovery (FBDD) by modulating lipophilicity (LogP) and steric bulk without significantly altering the electronic density of the aromatic ring.
This guide details the operational protocols for synthesizing, functionalizing, and applying 2,4-diethoxybenzamide in the development of neuroactive agents (specifically D2/D3 dopamine antagonists) and anti-inflammatory ligands . It moves beyond basic synthesis to explore the molecule's utility as a directed ortho-metalation (DoM) substrate and a precursor for Suzuki-Miyaura cross-coupling libraries.
Physicochemical Profile & Strategic Value
In medicinal chemistry, the transition from a methoxy to an ethoxy substituent is a tactical modification used to fine-tune blood-brain barrier (BBB) penetration and metabolic stability.
Table 1: Comparative Physicochemical Properties
| Property | 2,4-Dimethoxybenzamide | 2,4-Diethoxybenzamide | Impact on Drug Design |
| MW | 181.19 g/mol | 209.24 g/mol | Remains within Fragment Rule of 3 (<300 Da). |
| cLogP | ~0.95 | ~1.8 - 2.1 | Enhanced lipophilicity improves passive membrane transport. |
| TPSA | 55.1 Ų | 55.1 Ų | Unchanged; polar surface area remains ideal for CNS penetration. |
| Rotatable Bonds | 2 | 4 | Slight increase in entropic penalty; allows better fit in hydrophobic pockets. |
| Electronic State | Electron-Rich | Electron-Rich | Highly activated for electrophilic aromatic substitution (EAS). |
Key Insight: The 2,4-diethoxy substitution pattern blocks the C-2 and C-4 positions, directing electrophilic attacks primarily to the C-5 position . This regioselectivity is critical for generating clean, mono-substituted libraries.
Protocol A: Scalable Synthesis of 2,4-Diethoxybenzamide
While commercially available, high-purity synthesis in-house allows for the introduction of isotopically labeled ethyl groups (e.g., deuterated ethyl iodide) for metabolic stability studies.
Reaction Scheme Logic
We utilize a Williamson ether synthesis starting from 2,4-dihydroxybenzamide. The choice of Potassium Carbonate (K₂CO₃) over stronger bases (NaH) prevents the deprotonation of the amide nitrogen, ensuring exclusive O-alkylation.
Materials
-
Precursor: 2,4-Dihydroxybenzamide (10 mmol)
-
Alkylating Agent: Iodoethane (Ethyl Iodide) (2.5 equiv, 25 mmol)
-
Base: Anhydrous K₂CO₃ (3.0 equiv, 30 mmol)
-
Solvent: DMF (Dimethylformamide) or Acetone (reagent grade)
Step-by-Step Methodology
-
Activation: Charge a round-bottom flask with 2,4-dihydroxybenzamide (1.53 g) and anhydrous K₂CO₃ (4.14 g). Add DMF (15 mL). Stir at room temperature for 30 minutes to form the phenoxide anions.
-
Note: The C-4 hydroxyl is more acidic and deprotonates first; C-2 is hydrogen-bonded to the carbonyl, making it less reactive. Excess base and heat are required to ensure bis-alkylation.
-
-
Alkylation: Add Iodoethane (2.0 mL) dropwise via syringe to control the exotherm.
-
Reflux: Heat the mixture to 60°C (if using Acetone, reflux at 56°C; if DMF, 60-70°C is sufficient). Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).
-
Endpoint: Disappearance of the mono-alkylated intermediate (usually 4-6 hours).
-
-
Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a white solid.
-
Isolation: Filter the precipitate. Wash with cold water (3 x 20 mL) to remove residual DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol/Water (8:2).
-
Yield Expectation: >85%
-
Characterization: ¹H NMR should show two distinct triplets (methyls) and two quartets (methylenes), confirming bis-ethoxylation.
-
Protocol B: Functionalization for Library Generation
To use 2,4-diethoxybenzamide as a scaffold, we must introduce a "handle" for coupling. The most robust method is C-5 Bromination , enabling subsequent Suzuki or Buchwald-Hartwig couplings.
Workflow Diagram: Synthesis & Functionalization
Caption: Figure 1. Divergent synthesis pathways transforming the core scaffold into coupling-ready intermediates.
Protocol: Regioselective C-5 Bromination
The electron-donating ethoxy groups activate the ring. N-Bromosuccinimide (NBS) provides a mild source of bromine that avoids harsh acidic conditions which might hydrolyze the amide.
-
Dissolution: Dissolve 2,4-diethoxybenzamide (1.0 equiv) in Acetonitrile (MeCN).
-
Bromination: Add NBS (1.05 equiv) portion-wise at 0°C.
-
Reaction: Allow to warm to room temperature. Stir for 2 hours.
-
Mechanism:[1] The C-5 position is para to the C-2 ethoxy and ortho to the C-4 ethoxy, making it the most nucleophilic site. C-3 is sterically crowded; C-6 is less activated.
-
-
Workup: Evaporate MeCN. Redissolve in EtOAc, wash with water and brine.
-
Result: 5-Bromo-2,4-diethoxybenzamide. This is now a Suzuki-ready building block .
Medicinal Chemistry Application: D2/D3 Antagonist Design[2]
The 2,4-diethoxybenzamide moiety mimics the pharmacophore found in Etaminile and Tiapride . In dopamine D2 receptor antagonists, the benzamide oxygen forms a critical hydrogen bond with Ser-193 (in D2) or Ser-196 (in D3).
Design Strategy: The "Linker-Tail" Approach
To convert the scaffold into a potent D2 antagonist, one must attach a basic amine side chain (protonatable nitrogen) to interact with the conserved Asp-114 residue in the receptor.
SAR Logic Diagram
Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the scaffold against Dopamine D2 receptor binding pockets.
Experimental Workflow: Library Synthesis
-
Starting Material: 5-Bromo-2,4-diethoxybenzamide (from Protocol B).
-
Coupling: Perform Buchwald-Hartwig amination or Suzuki coupling with varying N-substituted piperazines or pyrrolidines.
-
Validation: Screen compounds for binding affinity (Ki) against cloned human D2 receptors using [3H]-Methylspiperone displacement assays.
Safety & Handling
-
Hazard Identification: 2,4-Diethoxybenzamide is generally low toxicity but should be treated as a potential irritant.
-
Alkylating Agents: Ethyl iodide is an alkylating agent and suspected carcinogen; use in a fume hood.
-
Waste: Dispose of halogenated organic waste (from bromination) separately.
References
-
National Institutes of Health (NIH). (2024). Fragment-based drug discovery for disorders of the central nervous system. PMC Articles. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Retrieved from [Link]
- Google Patents. (2006). Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine (Itopride intermediate). WO2006011696A1.
Sources
Experimental protocols for studying 2,4-Diethoxybenzamide's mechanism of action
Application Note: Elucidating the Pharmacodynamics of 2,4-Diethoxybenzamide
Executive Summary & Compound Profile
2,4-Diethoxybenzamide is a structural analog of the established analgesic Ethenzamide (2-ethoxybenzamide) and belongs to the benzamide/salicylate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] While Ethenzamide is widely used, the 2,4-diethoxy derivative represents a specific modification intended to alter lipophilicity and receptor binding affinity.[1]
The primary mechanism of action (MoA) for this chemical class is the inhibition of Cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGE2).[1] Secondary mechanisms often involve the modulation of the NF-
This guide provides a comprehensive experimental framework to validate these mechanisms, moving from cell-free enzymatic assays to functional cellular readouts.[1]
| Compound Property | Detail |
| Chemical Class | Substituted Benzamide / Salicylate Analog |
| Primary Target | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) |
| Secondary Target | NF- |
| Therapeutic Potential | Analgesic, Anti-pyretic, Anti-inflammatory |
| Solubility | Low water solubility; Soluble in DMSO, Ethanol |
Mechanistic Signaling Pathway
The following diagram illustrates the putative intervention points of 2,4-Diethoxybenzamide within the inflammatory cascade.
Figure 1: Putative mechanism of action showing dual inhibition of COX enzymes and potential upstream modulation of NF-
Protocol Phase I: Enzymatic Target Validation (Cell-Free)
Objective: To determine the IC
Rationale: Benzamides often show selectivity profiles different from classical NSAIDs.[1] A fluorometric inhibitor screening assay is preferred over colorimetric methods for higher sensitivity and fewer interference artifacts from the compound's aromatic structure.[1]
Materials
-
Assay Kit: COX-1/COX-2 Fluorometric Inhibitor Screening Kit (e.g., Cayman Chem Item No. 700100).[1]
-
Enzymes: Recombinant Ovine COX-1 and Human Recombinant COX-2.[1]
-
Substrate: Arachidonic Acid (100 µM final).
-
Detection Probe: ADHP (10-acetyl-3,7-dihydroxyphenoxazine).[1]
-
Controls: Indomethacin (Non-selective inhibitor), DuP-697 (COX-2 selective).[1]
Experimental Workflow
-
Preparation: Dissolve 2,4-Diethoxybenzamide in DMSO to create a 10 mM stock. Prepare serial dilutions (0.01 µM to 100 µM) in assay buffer. Note: Final DMSO concentration must be <2% to avoid enzyme denaturation.[1]
-
Incubation:
-
Reaction Initiation: Add 10 µL of Fluorometric Substrate (ADHP) and 10 µL of Arachidonic Acid.
-
Measurement: Immediately read fluorescence (Ex: 530 nm / Em: 585 nm) in kinetic mode for 2 minutes.
-
Analysis: Calculate the slope of the linear portion of the curve.
Success Criteria: A dose-dependent reduction in fluorescence indicates direct enzymatic inhibition.[1] Compare IC
Protocol Phase II: Cellular Functional Assay (In Vitro)
Objective: To verify if enzymatic inhibition translates to reduced Prostaglandin E2 (PGE2) production in a living biological system.
Rationale: The RAW 264.7 macrophage cell line is the industry standard for inflammation studies.[1] Stimulation with Lipopolysaccharide (LPS) induces COX-2 expression and massive PGE2 release.
Materials
-
Cell Line: RAW 264.7 murine macrophages (ATCC TIB-71).[1]
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.[1]
-
Readout: PGE2 ELISA Kit (Competitive Enzyme Immunoassay).
-
Viability Control: MTT or CCK-8 Reagent.
Experimental Workflow
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO . -
Pre-treatment: Replace media with fresh DMEM containing 2,4-Diethoxybenzamide (1, 10, 50, 100 µM).[1] Include a Vehicle Control (0.1% DMSO) and Positive Control (Dexamethasone 1 µM). Incubate for 1 hour .
-
Critical Step: Pre-treatment is essential to catch early signaling events before LPS induction.[1]
-
-
Induction: Add LPS (final concentration 1 µg/mL) to all wells except the "Naïve Control". Incubate for 18–24 hours .
-
Supernatant Collection: Centrifuge the plate at 1000 rpm for 5 min. Collect cell-free supernatant for ELISA.[1]
-
Viability Check (Mandatory): Add MTT reagent to the remaining cells to ensure that reduction in PGE2 is not due to cell death (cytotoxicity).[1]
-
ELISA Quantification: Follow manufacturer instructions for the PGE2 ELISA.
-
Data Normalization: Express PGE2 levels as pg/mL or normalize to total protein content if cell variation is high.[1]
-
Data Interpretation:
-
Valid Result: Significant reduction in PGE2 without significant reduction in cell viability (>80% viability).
-
False Positive: Reduction in PGE2 accompanied by <50% cell viability suggests toxicity, not specific anti-inflammatory mechanism.[1]
Protocol Phase III: Upstream Pathway Analysis (NF- B)[1]
Objective: To determine if 2,4-Diethoxybenzamide prevents the nuclear translocation of NF-
Rationale: Many benzamide derivatives exert effects upstream of COX enzymes.[1] Visualizing p65 translocation provides mechanistic depth beyond simple enzyme inhibition.[1]
Materials
-
Primary Antibody: Anti-NF-
B p65 antibody (Rabbit monoclonal).[1] -
Secondary Antibody: Goat anti-Rabbit IgG (Alexa Fluor 488 conjugate).[1]
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).[1]
-
Fixative: 4% Paraformaldehyde (PFA).[1]
Experimental Workflow
-
Seeding: Plate RAW 264.7 cells on sterile glass coverslips in 24-well plates.
-
Treatment:
-
Fixation & Permeabilization:
-
Staining:
-
Imaging: Visualize using a Confocal Laser Scanning Microscope.
References
-
Vane, J. R., & Botting, R. M. (1998).[1] Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine, 104(3), 2S-8S.[1] Link
-
Ricciotti, E., & FitzGerald, G. A. (2011).[1] Prostaglandins and Inflammation.[1][2] Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000.[1] Link
-
Takada, Y., et al. (2004).[1] Nonsteroidal Anti-inflammatory Agents Differ in Their Ability to Suppress NF-kappaB Activation. The Journal of Immunology, 173(12), 7485-7493.[1] Link
-
Cayman Chemical. (2023).[1] COX Fluorescent Inhibitor Screening Assay Kit Protocol. Link
-
Rios, L. C., et al. (2000).[1] Methodologies for the study of the anti-inflammatory activity of natural products. Journal of Ethnopharmacology, 71(1-2), 1-10.[1] Link
Sources
Formulation of 2,4-Diethoxybenzamide for In Vivo Studies
Application Note & Technical Guide
Executive Summary
2,4-Diethoxybenzamide is a substituted benzamide derivative characterized by significant lipophilicity and poor aqueous solubility. Like its structural analog ethenzamide (2-ethoxybenzamide), it presents challenges for in vivo delivery, particularly in achieving consistent oral bioavailability or stable parenteral solutions.
This guide provides a scientifically grounded approach to formulating 2,4-Diethoxybenzamide for preclinical rodent studies (PK/PD). It moves beyond simple "mixing" instructions to establish a Self-Validating Formulation System , ensuring that the variability in your data reflects the biology of the drug, not the inconsistency of the dose.
Physicochemical Profiling & Vehicle Strategy
The Challenge: Solubility vs. Permeability
Based on the structural addition of two ethoxy groups to the benzamide core, 2,4-Diethoxybenzamide is predicted to fall into Biopharmaceutics Classification System (BCS) Class II :
-
Permeability: High (Lipophilic nature facilitates membrane crossing).
-
Solubility: Low (Rate-limiting step for absorption).
-
Predicted LogP: ~2.0 – 2.8 (Estimated based on structural analogs).
Formulation Decision Tree
Select your formulation strategy based on the intended route of administration and dosage requirement.
Figure 1: Decision matrix for selecting the appropriate vehicle based on dose and route. Note that IV/IP routes strictly require solutions to avoid embolism or local irritation.
Detailed Experimental Protocols
Protocol A: Homogeneous Suspension (Oral Gavage)
Best for: High-dose toxicity studies, chronic efficacy studies. Mechanism: Methylcellulose (MC) acts as a suspending agent to increase viscosity and prevent settling, while Tween 80 (Polysorbate 80) acts as a wetting agent to de-clump the hydrophobic powder.
Materials
-
2,4-Diethoxybenzamide (micronized preferred)
-
Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.5% (v/v) Tween 80 in distilled water.
-
Equipment: Mortar and pestle (glass), vortex mixer, probe sonicator.
Step-by-Step Workflow (Geometric Dilution)
-
Vehicle Preparation (Bulk):
-
Heat 30% of the required water to 80°C.
-
Disperse Methylcellulose powder slowly with agitation.
-
Add remaining cold water and stir at 4°C overnight to hydrate fully.
-
Add Tween 80 and mix gently to avoid foaming.
-
-
API Incorporation (The "Geometric Dilution" Method):
-
Critical Step: Do not dump the drug into the liquid.
-
Weigh the required amount of 2,4-Diethoxybenzamide into a glass mortar.
-
Add a volume of Vehicle equal to the powder volume. Triturate (grind) vigorously to form a smooth, lump-free paste.
-
Add a second portion of vehicle (equal to the paste volume) and triturate again.[1][2]
-
Repeat this doubling process until the paste is fluid enough to transfer.
-
-
Transfer & Homogenization:
-
Transfer to a formulation vial. Rinse the mortar with remaining vehicle to ensure quantitative transfer.
-
Sonicate: Use a probe sonicator (20% amplitude, 30 sec pulses) to break micro-aggregates. Keep on ice to prevent heating.
-
-
Validation:
-
Invert the vial. The suspension should not show rapid sedimentation for at least 5 minutes.
-
Protocol B: Co-Solvent Solution (IP/IV/Low Dose PO)
Best for: Pharmacokinetic (PK) studies requiring rapid absorption; parenteral dosing. Mechanism: Uses dielectric constant adjustment (PEG/DMSO) to solubilize the drug molecularly.
Materials
-
Dimethyl Sulfoxide (DMSO) - Anhydrous
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl)
Formulation Composition (Standard)
| Component | Function | Concentration (% v/v) |
| DMSO | Primary Solvent | 5% - 10% |
| PEG 400 | Co-solvent / Stabilizer | 40% |
| Saline | Diluent (Tonicity) | 50% - 55% |
Step-by-Step Workflow
-
Primary Solubilization:
-
Weigh 2,4-Diethoxybenzamide into a vial.
-
Add the calculated volume of DMSO .
-
Vortex/Sonicate until completely dissolved (clear solution). Stop here if not clear.
-
-
Stabilization:
-
Add PEG 400 to the DMSO concentrate. Vortex.
-
Observation: The solution may warm slightly (exothermic).
-
-
Final Dilution (The "Crash" Check):
-
Slowly add warm (37°C) Saline dropwise while vortexing.
-
Critical Check: Watch for "clouding" (precipitation). If a permanent cloud forms, the concentration exceeds the solubility limit of this vehicle system.
-
-
Filtration:
-
Pass through a 0.22 µm PVDF or PTFE syringe filter for sterilization (mandatory for IV/IP).
-
Quality Control & Stability (Self-Validating Systems)
To ensure your data is trustworthy, every batch must pass these simple checks before dosing.
The "Syringeability" Test
Draw the formulation into the smallest needle intended for the study (e.g., 25G or 27G).
-
Pass: Flows smoothly without clogging.
-
Fail: Clogs or requires excessive pressure (indicates large particle aggregates).
pH Verification
Benzamides can hydrolyze in highly acidic or basic conditions.
-
Target pH: 6.0 – 7.5.
-
Action: If pH < 5 or > 8, buffer with PBS instead of saline to prevent irritation (peritonitis in IP dosing) or chemical degradation.
Dose Verification (HPLC)
Nominal concentration
-
Protocol: Dilute 10 µL of formulation into 990 µL of Methanol. Analyze via UV-Vis or HPLC.
-
Acceptance: ±10% of target concentration.
Visualizing the Workflow
Figure 2: The Geometric Dilution workflow ensures uniform particle distribution, critical for suspension stability.
References
-
National Institutes of Health (NIH) / OLAW.Guidelines for the Administration of Substances to Laboratory Animals. (Provides standards for vehicle volumes and tolerability).
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
-
Gad, S. C., et al. (2016). Formulation of Poorly Water-Soluble Drugs for Oral Administration.[3] Pharmaceutical Sciences Encyclopedia. (Standard protocols for MC/Tween and PEG vehicles).
-
University of North Carolina (UNC) Eshelman School of Pharmacy.Geometric Dilution Protocols. (Compounding standards for potent powders).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis Yield of 2,4-Diethoxybenzamide
Welcome to the comprehensive technical support guide for the synthesis of 2,4-Diethoxybenzamide. This resource is meticulously designed for researchers, medicinal chemists, and professionals in drug development to navigate the intricacies of this synthesis, troubleshoot common experimental hurdles, and ultimately optimize the yield and purity of the final product. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
I. Synthetic Strategy Overview: A Two-Step Approach to 2,4-Diethoxybenzamide
The most common and efficient laboratory-scale synthesis of 2,4-Diethoxybenzamide commences with the commercially available 2,4-Diethoxybenzoic acid. The overall strategy involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive acyl chloride intermediate, 2,4-diethoxybenzoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
-
Amidation: The resulting acyl chloride is then reacted with a source of ammonia to form the desired primary amide, 2,4-Diethoxybenzamide.
This two-step approach is generally high-yielding and allows for a controlled synthesis.
II. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis of 2,4-Diethoxybenzamide, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2,4-Diethoxybenzoyl Chloride (Step 1) | Incomplete reaction: Insufficient thionyl chloride or reaction time. | - Use a slight excess of thionyl chloride (1.2-1.5 equivalents).- Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).- Increase the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C) if the reaction is sluggish at room temperature. |
| Hydrolysis of thionyl chloride and/or the acid chloride: Presence of moisture in the reagents or glassware. | - Ensure all glassware is oven-dried before use.- Use anhydrous solvents.- Handle thionyl chloride in a fume hood and minimize exposure to atmospheric moisture. | |
| Low Yield of 2,4-Diethoxybenzamide (Step 2) | Hydrolysis of 2,4-diethoxybenzoyl chloride: The acyl chloride is highly reactive and readily hydrolyzes back to the carboxylic acid in the presence of water.[] | - Use anhydrous solvents for the amidation reaction.- Add the acyl chloride solution to the ammonia source at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. |
| Formation of a symmetric anhydride: This can occur if the reaction of the acyl chloride with the ammonia source is slow or incomplete, allowing the acyl chloride to react with any unreacted carboxylate (from hydrolysis). | - Ensure a sufficient excess of the ammonia source is used to rapidly consume the acyl chloride.- Maintain a low temperature during the addition of the acyl chloride. | |
| Inefficient amidation: The ammonia source may not be sufficiently reactive or present in a high enough concentration. | - Use a concentrated solution of ammonia (e.g., aqueous ammonium hydroxide or ammonia in an organic solvent like methanol or THF).[2]- Consider using an alternative ammonia source like ammonium chloride in the presence of a non-nucleophilic base or in a solvent like N-methylpyrrolidone (NMP) which can act as an acid scavenger.[3] | |
| Presence of Impurities in the Final Product | Unreacted 2,4-diethoxybenzoic acid: Incomplete conversion to the acyl chloride or hydrolysis of the acyl chloride during workup. | - Optimize the reaction conditions for the formation of the acyl chloride (see above).- During workup, wash the organic layer containing the product with a dilute base (e.g., aqueous sodium bicarbonate) to remove any unreacted carboxylic acid. |
| Side products from impurities in the starting material: The purity of the initial 2,4-diethoxybenzoic acid is crucial. | - Ensure the starting material is of high purity. If necessary, recrystallize the 2,4-diethoxybenzoic acid before use. | |
| Diacylation (formation of N-(2,4-diethoxybenzoyl)-2,4-diethoxybenzamide): While less common for primary amides, it can occur if the newly formed amide is deprotonated and reacts with another molecule of the acyl chloride. | - Use a sufficient excess of the ammonia source to ensure the acyl chloride is consumed before it can react with the product.- Avoid using strong, non-nucleophilic bases that could deprotonate the amide product. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize: The product may be too soluble in the chosen recrystallization solvent, or impurities may be inhibiting crystallization. | - For recrystallization, choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol/water or ethyl acetate/hexane mixtures are often good starting points.[4]- If an oil forms, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.- Adding a seed crystal of the pure product can also initiate crystallization. |
| Product is colored: The presence of colored impurities can arise from side reactions or impurities in the starting materials. | - Treat the crude product solution with activated carbon before recrystallization to adsorb colored impurities.- Ensure the workup procedure effectively removes all acidic or basic residues. |
III. Detailed Experimental Protocols
These protocols provide a starting point for the synthesis of 2,4-Diethoxybenzamide. As with any chemical synthesis, it is crucial to perform a thorough risk assessment and adhere to all laboratory safety protocols.
Protocol 1: Synthesis of 2,4-Diethoxybenzoyl Chloride
This procedure is adapted from a similar synthesis of 2,4-dimethoxybenzoyl chloride.
Materials:
-
2,4-Diethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous toluene or dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend 2,4-diethoxybenzoic acid (1.0 eq) in anhydrous toluene or DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas. (Caution: Perform this step in a well-ventilated fume hood).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C until the evolution of gas ceases and the reaction mixture becomes a clear solution. The reaction can be monitored by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The crude 2,4-diethoxybenzoyl chloride can be used in the next step without further purification.
Protocol 2: Synthesis of 2,4-Diethoxybenzamide from 2,4-Diethoxybenzoyl Chloride
Materials:
-
Crude 2,4-diethoxybenzoyl chloride
-
Concentrated aqueous ammonium hydroxide (e.g., 28-30%) or a solution of ammonia in an organic solvent.
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude 2,4-diethoxybenzoyl chloride in a minimal amount of anhydrous DCM or THF.
-
In a separate flask, cool an excess of concentrated aqueous ammonium hydroxide (at least 3-4 equivalents) in an ice bath.
-
Slowly add the solution of 2,4-diethoxybenzoyl chloride to the cold, vigorously stirred ammonia solution. A white precipitate of 2,4-Diethoxybenzamide should form immediately.[2]
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 30-60 minutes to ensure the reaction goes to completion.
-
If DCM was used as the solvent, separate the organic layer. If THF was used, add DCM to extract the product.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,4-Diethoxybenzamide.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude 2,4-Diethoxybenzamide
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)
Procedure:
-
Dissolve the crude 2,4-Diethoxybenzamide in a minimum amount of the hot "good" solvent (e.g., ethanol or ethyl acetate) in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Slowly add the hot "poor" solvent (e.g., water or hexane) to the hot filtrate until the solution becomes slightly turbid (the cloud point).
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry in a vacuum oven.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a coupling agent instead of converting to the acid chloride?
A1: Yes, direct amidation of 2,4-diethoxybenzoic acid using a coupling agent is a viable alternative. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid in situ, followed by the addition of an ammonia source. This method avoids the handling of the highly reactive and moisture-sensitive acyl chloride.
Q2: What is the role of the ethoxy groups in this synthesis?
A2: The two ethoxy groups are electron-donating, which can influence the reactivity of the aromatic ring and the carbonyl group. The electron-donating nature of the ethoxy groups can slightly decrease the electrophilicity of the carbonyl carbon in the acyl chloride, potentially making it slightly less reactive than unsubstituted benzoyl chloride. However, this effect is generally not significant enough to impede the reaction with a strong nucleophile like ammonia.
Q3: My reaction is not going to completion. What are the first things I should check?
A3: The first things to verify are the purity and stoichiometry of your reagents. Ensure your 2,4-diethoxybenzoic acid is pure and that you are using a sufficient excess of the chlorinating agent (for step 1) and the ammonia source (for step 2). Also, confirm that you are using anhydrous conditions, as moisture is a common culprit for low yields in this type of reaction.
Q4: How can I monitor the progress of the reactions?
A4: For the conversion of the carboxylic acid to the acyl chloride, Infrared (IR) spectroscopy is an effective tool. The disappearance of the broad O-H stretch of the carboxylic acid (typically around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride (around 1780-1815 cm⁻¹) are indicative of a successful reaction. For the amidation step, Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting acyl chloride and the appearance of the product, 2,4-Diethoxybenzamide.
V. Visualizing the Process: Workflow and Mechanism
To provide a clearer understanding of the synthesis, the following diagrams illustrate the experimental workflow and the reaction mechanism.
Caption: A streamlined workflow for the synthesis and purification of 2,4-Diethoxybenzamide.
Caption: The general mechanism of nucleophilic acyl substitution for the formation of a primary amide from an acyl chloride.
VI. References
-
Liu, G., et al. (2019). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Available at: ResearchGate. [Link]
-
Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Preprints.org. [Link]
-
Making Amides from Acyl Chlorides. (2023). Chemistry LibreTexts. [Link]
-
Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. (1954). UNI ScholarWorks. [Link]
-
Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Pearson. [Link]
-
Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. (2011). National Institutes of Health. [Link]
-
Amides Preparation and Reactions Summary. Chemistry Steps. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
How To Recrystallize A Solid. (2020). YouTube. [Link]
-
Solvents for Recrystallization. University of Rochester. [Link]
Sources
Technical Support Center: Purification of Crude 2,4-Diethoxybenzamide
This is a technical support guide designed for researchers and process chemists working with 2,4-Diethoxybenzamide . It focuses on purification logic, impurity management, and troubleshooting, synthesized from the chemical behavior of alkoxybenzamides.
Introduction: The Purity Imperative
2,4-Diethoxybenzamide is a substituted benzamide derivative, typically synthesized via the amidation of 2,4-diethoxybenzoic acid or O-alkylation of 2,4-dihydroxybenzamide. High purity is critical as this compound often serves as a late-stage intermediate or a specific ligand in pharmacological studies.[1]
This guide addresses the three most common challenges in its isolation:
-
Persistent Starting Material: Removal of unreacted 2,4-diethoxybenzoic acid.[1]
-
Oiling Out: Phase separation during crystallization due to the ethoxy chains.[1]
-
Colored Impurities: Oxidation byproducts from electron-rich aromatic rings.[1]
Phase 1: Diagnostic Assessment (FAQ)
Q1: What are the target physical properties for the pure compound?
Unlike common pharmacopeial standards (e.g., Ethenzamide), 2,4-diethoxybenzamide does not have a widely standardized monograph. You must establish an internal reference.[1]
-
Melting Point (Expected): Typically 140–160 °C (Estimate based on structural analogs).[1]
-
Solubility Profile:
Q2: How do I identify my primary impurities by TLC?
Run a TLC in Ethyl Acetate:Hexane (1:1) or DCM:Methanol (95:5) .[1]
-
Spot A (High Rf): 2,4-Diethoxybenzoic acid (if acidic mobile phase used) or non-polar bis-alkylated byproducts.[1]
-
Spot C (Low Rf): Mono-alkylated species (e.g., 2-ethoxy-4-hydroxybenzamide) or inorganic salts (remain at baseline).[1]
Phase 2: Chemical Workup & Pre-Purification
Use this protocol immediately after synthesis to remove bulk impurities before attempting recrystallization.
The "Three-Stage Wash" Protocol
Objective: Remove unreacted acid, phenolic intermediates, and inorganic catalysts.[1]
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-15 mL per gram).[1]
-
Acidic Wash (Removal of Amines):
-
Basic Wash (Removal of Acids/Phenols):
-
Drying: Dry over anhydrous Na₂SO₄ , filter, and evaporate to dryness.
Phase 3: Recrystallization (The Core Protocol)
If the workup does not yield >98% purity, proceed to recrystallization.[1]
System A: Ethanol / Water (Standard)
Best for: General purification and removal of inorganic salts.
-
Dissolve: Suspend crude solid in minimal Ethanol (95%) at reflux (approx. 80 °C). Add solvent dropwise until clear.[1][4]
-
Hot Filtration: If insoluble particles remain (salts/dust), filter quickly through a pre-warmed glass frit.[1]
-
Nucleation: Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Re-solubilize: Add 1-2 drops of Ethanol to restore clarity.
-
Crystallization: Allow to cool slowly to Room Temperature (RT) on the benchtop (2 hours), then move to 4 °C (fridge) for 4 hours.
-
Harvest: Filter cold. Wash crystals with cold Ethanol:Water (1:1) .[1]
System B: Ethyl Acetate / Hexane (Alternative)
Best for: Removing polar impurities or if the compound "oils out" in water.[5]
-
Dissolve in minimal boiling Ethyl Acetate .
-
Slowly add Hexane (or Heptane) until slight turbidity.
-
Cool slowly. If an oil forms, reheat and add slightly more EtOAc.[1]
Decision Logic: Purification Workflow
Caption: Logical workflow for the purification of substituted benzamides, prioritizing extraction and crystallization over chromatography.
Phase 4: Troubleshooting & Advanced FAQs
Issue 1: The product "oils out" instead of crystallizing.
Cause: The melting point of the solvated compound is lower than the boiling point of the solvent mixture, or the solution is too concentrated. Solution:
-
Reheat the mixture to redissolve the oil.
-
Add a seed crystal (if available) or scratch the glass wall with a rod during the cooling phase (at approx. 50 °C).[1]
-
Dilute: Add slightly more of the "good" solvent (Ethanol or EtOAc) to lower the saturation slightly, preventing liquid-liquid phase separation (oiling).[1]
Issue 2: The product is colored (Pink/Brown).
Cause: Oxidation of electron-rich phenolic impurities (trace mono-ethoxy species) or polymerization byproducts.[1] Solution:
-
Activated Charcoal: During the hot dissolution step (Phase 3, Step 1), add Activated Carbon (1-5% w/w) .[1] Stir at reflux for 5-10 minutes, then filter hot through Celite/diatomaceous earth.
-
Note: Do not use charcoal if your yield is already low, as it can adsorb some product.[1]
Issue 3: Low Yield (<50%).
Cause: Product is too soluble in the mother liquor or excessive washing.[1] Solution:
-
Concentrate the mother liquor (filtrate) to half volume and induce a second crop of crystals.[1]
-
Check the pH of the aqueous wash; ensure the amide wasn't accidentally extracted (unlikely unless pH < 1 or > 13).[1]
Summary of Quantitative Data
| Parameter | Specification / Guideline |
| CAS Number | 22924-16-9 (Refers to Aldehyde often; Amide may vary) |
| Solvent System (Primary) | Ethanol : Water (Start with 9:1, adjust to cloud point) |
| Solvent System (Secondary) | Ethyl Acetate : Hexane (1:3 ratio typical) |
| Flash Point | >100 °C (Estimated) |
| TLC Mobile Phase | Ethyl Acetate : Hexane (1:[6]1) or DCM : MeOH (95:5) |
| Expected Yield (Recryst) | 70–85% (First Crop) |
References
-
PubChem. (2025).[1] 2,4-Diethoxybenzaldehyde (Compound Summary). National Library of Medicine. Retrieved Feb 9, 2026, from [Link]
-
Mettler Toledo. (n.d.).[1] Recrystallization Guide: Solvents and Methods. Retrieved Feb 9, 2026, from [Link]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for benzamide purification protocols).
Sources
- 1. 2,4-Diethoxybenzaldehyde | C11H14O3 | CID 586456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Diethoxybenzaldehyde | 22924-16-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. 22924-16-9|2,4-Diethoxybenzaldehyde|BLD Pharm [bldpharm.com]
Technical Support Center: Overcoming Solubility Challenges with 2,4-Diethoxybenzamide
Introduction:
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial questions regarding the handling of 2,4-Diethoxybenzamide.
Q1: What is the recommended starting solvent for 2,4-Diethoxybenzamide?
A: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). The majority of vendor-supplied hydrophobic compounds are prepared as high-concentration stock solutions in DMSO, often at 10 mM.[2][3] Prepare a high-concentration stock (e.g., 10-30 mM) in DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening?
A: This is a common phenomenon known as solvent-shift precipitation. 2,4-Diethoxybenzamide is highly soluble in a strong organic solvent like DMSO but has very low solubility in aqueous solutions. When a small volume of the DMSO stock is added to a large volume of aqueous buffer, the DMSO is diluted, and the solvent environment abruptly becomes polar. This change causes the compound to "crash out" of the solution.[5]
Q3: What is the maximum final concentration of DMSO I can use in my assay?
A: This is highly dependent on the assay type and the sensitivity of your biological system (e.g., specific cell line).
-
For most cell-based assays, the final DMSO concentration should ideally be kept at or below 0.1% (v/v) to avoid solvent-induced artifacts or toxicity.[6][7]
-
Some robust cell lines may tolerate up to 0.5%, but this must be validated.[8][9][10] Concentrations of 5% or higher are often cytotoxic.[9][10]
-
For biochemical or enzyme assays, higher concentrations (e.g., 1-2%) may be permissible, but you must run a "solvent-only" control to ensure the DMSO itself does not inhibit or activate the enzyme.
Q4: Can I just sonicate or heat my buffer to get the compound back into solution?
A: While gentle warming (e.g., to 37°C) and sonication can help dissolve the initial stock solution in DMSO, they are often temporary fixes for precipitation in the final aqueous buffer.[11] If the compound's concentration is above its thermodynamic solubility limit in the final buffer, it will likely precipitate again over time, especially during long assay incubations.
Part 2: In-Depth Troubleshooting Guide
This section provides a logical, step-by-step approach to diagnosing and solving solubility problems.
Scenario 1: Compound precipitates immediately upon dilution into aqueous buffer.
Question: I've diluted my 10 mM DMSO stock of 2,4-Diethoxybenzamide to a final concentration of 10 µM in my phosphate-buffered saline (PBS), and the solution immediately turned cloudy. What should I do first?
Answer: The first step is to confirm that your desired final concentration is not simply above the compound's aqueous solubility limit. The core issue is that the aqueous solubility is a better predictor of behavior in the final assay medium than its solubility in DMSO.[12]
Workflow for Addressing Immediate Precipitation:
Caption: Decision workflow for immediate compound precipitation.
Causality Explained:
-
Step 1 (Validate DMSO Tolerance): Before increasing the solvent concentration, you must know its effect on your biological system. A solvent-only control is a non-negotiable part of good experimental design to separate compound effects from solvent artifacts.[6]
-
Step 2 (Optimize Dilution Technique): Adding the aqueous buffer dropwise to the DMSO stock creates a more gradual change in solvent polarity, which can prevent the compound from crashing out of solution.[5] This is a simple procedural change that can often resolve the issue without adding new reagents.
Part 3: Advanced Solubilization Strategies & Protocols
If basic troubleshooting fails, you may need to employ formulation enhancers. Always validate these strategies with appropriate controls, as the excipients themselves can interfere with the assay.
Question: My compound is still insoluble even at low concentrations. What are my options?
Answer: You can explore pH modification, the use of surfactants, or cyclodextrins. The choice depends on the chemical nature of 2,4-Diethoxybenzamide and the tolerance of your assay system.
Method 1: pH Adjustment
Expertise & Rationale: The solubility of ionizable compounds is highly pH-dependent.[13] As a benzamide, 2,4-Diethoxybenzamide is likely a weakly basic compound. Basic compounds become protonated and more soluble in acidic conditions (lower pH).[14] Conversely, acidic compounds are more soluble in basic conditions (higher pH).[14] If your assay can tolerate a pH shift, this can be a powerful and simple technique.[]
Protocol: pH Solubility Screen
-
Prepare a series of small-volume buffers (e.g., 1 mL each) with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0).
-
Add the DMSO stock of 2,4-Diethoxybenzamide to each buffer to your desired final concentration.
-
Vortex each sample.
-
Visually inspect for precipitation immediately and after 1-2 hours.
-
Self-Validation: Before using the optimal pH in your main assay, you MUST confirm that the pH itself does not alter your biological outcome (e.g., cell viability, enzyme activity). Run a "buffer-only" control at the new pH.
Method 2: Use of Surfactants
Expertise & Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[16] Non-ionic surfactants like Tween-20 or Tween-80 are generally milder and less likely to denature proteins than ionic surfactants.[17]
Caution: Surfactants can have significant biological effects. They can interact with proteins, potentially altering enzyme conformation and activity, or disrupt cell membranes.[16][17][18] Therefore, the lowest effective concentration should be used, and extensive controls are required.
Protocol: Surfactant Solubility Screen
-
Prepare your primary assay buffer.
-
Create several aliquots and add a non-ionic surfactant (e.g., Tween-80) to final concentrations of 0.01%, 0.05%, and 0.1%.
-
Add the DMSO stock of 2,4-Diethoxybenzamide to each surfactant-containing buffer.
-
Vortex and visually inspect for solubility.
-
Self-Validation: Run control experiments for every concentration of surfactant used. This includes a "surfactant + vehicle" control (to assess the surfactant's effect on the baseline) and a full dose-response curve of your compound in the presence of the chosen surfactant concentration.
Method 3: Use of Cyclodextrins
Expertise & Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can form inclusion complexes by encapsulating the hydrophobic 2,4-Diethoxybenzamide molecule, effectively shielding it from the aqueous environment and increasing its solubility.[19][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[21]
Protocol: Cyclodextrin Formulation
-
Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in water.
-
In a clean vial, add the required amount of 2,4-Diethoxybenzamide powder.
-
Add a small volume of the HP-β-CD stock solution.
-
Vortex vigorously and/or sonicate until the compound is fully dissolved. This creates a concentrated drug/cyclodextrin complex stock.
-
This stock can then be diluted into your final assay buffer. The complex is generally stable upon dilution.
-
Self-Validation: As with other methods, run a vehicle control containing the final concentration of HP-β-CD to ensure it does not interfere with your assay.
Part 4: Data Summary & Best Practices
Table 1: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Typical Concentration | Pros | Cons & Assay Interference Potential |
| DMSO | Aprotic organic co-solvent | < 0.5% (cells)[9][10], < 2% (biochemical) | Simple, effective for many compounds, well-understood. | Cytotoxicity at >0.5%[9], can alter membrane permeability, may directly inhibit enzymes. |
| pH Adjustment | Increases ionization of acidic/basic compounds | Assay-dependent | Simple, inexpensive, no complex excipients. | Only works for ionizable compounds, biological systems are sensitive to pH changes. |
| Surfactants | Micellar encapsulation | 0.01 - 0.1% | Can significantly increase solubility of very hydrophobic compounds. | Can denature proteins[17], disrupt cell membranes, interfere with optical readouts (e.g., fluorescence). |
| Cyclodextrins | Inclusion complex formation | 1-5% (final assay conc.) | Low toxicity, high solubilizing capacity, stable complexes. | Can be expensive, may extract cholesterol from cell membranes at high concentrations. |
Workflow for Preparing a Validated Compound Stock
Caption: Standard workflow for stock solution preparation and validation.
References
-
Di L, Kerns EH. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Inglese J, et al. (2006). Compound Management for Quantitative High-Throughput Screening. PMC - NIH. [Link]
-
Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]
-
Holmberg K, et al. (2018). Interactions between surfactants and hydrolytic enzymes. PubMed. [Link]
-
Emulate, Inc. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]
-
Popielec A, et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
Medeiros T, et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Various Authors. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]
-
Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]
-
Chad's Prep. (2022). What Happens to Solubility When You Change the pH? General Chemistry Videos. [Link]
-
Chattopadhyay P, et al. (2018). Interactions between surfactants and hydrolytic enzymes. ResearchGate. [Link]
-
Garg T, et al. (2010). Effects of surfactants on lipase structure, activity, and inhibition. PubMed. [Link]
-
Touro University. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
YouTube. (2025). How can cyclodextrins enhance solubility? CarboHydrate Chronicles S2E8. [Link]
-
Fiveable. pH and Solubility. AP Chem Resources. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. emulatebio.com [emulatebio.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 16. Effects of surfactants on lipase structure, activity, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interactions between surfactants and hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. youtube.com [youtube.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Diethoxybenzamide Stability & Degradation
[1]
Introduction
Welcome to the technical support hub for 2,4-Diethoxybenzamide . As a key intermediate in the synthesis of analgesic agents (structurally related to Ethenzamide) and a functionalized benzamide, its stability profile is governed by the hydrolytic susceptibility of the amide bond and the oxidative potential of the ethoxy substituents.
This guide moves beyond basic "how-to" steps. It provides a causal analysis of why degradation occurs, how to detect it, and how to stabilize your experimental workflows.[1]
Module 1: Hydrolytic Degradation (The Primary Failure Mode)
Context: The most common issue reported with 2,4-diethoxybenzamide is a gradual loss of assay potency in solution, accompanied by the appearance of a shorter-retention-time impurity.[1] This is almost invariably amide hydrolysis .[1][2]
The Mechanism
Under stress (acidic/basic pH or elevated temperature), the amide bond cleaves, yielding 2,4-diethoxybenzoic acid and ammonia.[1]
-
Acidic Conditions: The carbonyl oxygen is protonated, making the carbon highly electrophilic and susceptible to water attack.[1][3]
-
Basic Conditions: Hydroxide ions directly attack the carbonyl carbon.
Troubleshooting Q&A
Q1: My HPLC assay shows a new peak eluting before the main peak. Is this a contaminant? A: It is likely the hydrolysis product, 2,4-diethoxybenzoic acid .[1]
-
Why: The carboxylic acid group is more polar than the parent amide. In Reverse-Phase (RP) HPLC, more polar compounds elute earlier.[1]
-
Verification: Check the UV spectrum. The parent and acid share the same chromophore (the diethoxybenzene ring), so their UV spectra will be nearly identical. If the spectra match, it is a degradation product, not an external contaminant.[1]
Q2: Why is degradation faster in my formulation buffer (pH 4.0)? A: Benzamides exhibit a "pH-rate profile."[1] While most stable near neutral pH (pH 6-7), hydrolysis rates increase logarithmically as you move away from this window.[1]
-
Action: If your formulation requires pH 4.0, you must store samples at 2-8°C. Room temperature storage at this pH will drive first-order hydrolysis kinetics.[1]
Visualizing the Pathway
Figure 1: Hydrolytic degradation pathway of 2,4-diethoxybenzamide yielding the benzoic acid derivative.[1]
Module 2: Oxidative & Photolytic Stress
Context: If you observe impurities eluting after the main peak (more hydrophobic) or discoloration of the solid, you are likely dealing with oxidation or photolysis.
Troubleshooting Q&A
Q3: The powder has turned from white to faint yellow. Is it safe to use? A: Quarantine the material. Yellowing often indicates the formation of quinone-like oxidation products or azo-dimers.
-
Cause: The electron-donating ethoxy groups at positions 2 and 4 activate the benzene ring, making it susceptible to oxidation by atmospheric oxygen or UV light.[1]
-
Action: Perform a purity check. If purity is <99.0%, recrystallize or discard.[1]
Q4: I see late-eluting peaks in forced degradation with peroxide. A: This indicates ring oxidation or N-oxidation .[1]
Module 3: Analytical Method Troubleshooting
Context: Many "stability failures" are actually artifacts of poor chromatography. The separation of the parent amide and the acid degradant requires precise pH control.
Critical Protocol: Stability-Indicating HPLC Method
To accurately quantify degradation, your method must resolve the acid from the amide.
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., Zorbax SB-C18 or equivalent), 3.5 µm | Standard hydrophobicity required for retention.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.[1]7) | CRITICAL: Low pH keeps the degradant (Benzoic Acid derivative) protonated (COOH). If pH > 4, it ionizes (COO-) and elutes in the void volume, making quantification impossible.[1] |
| Mobile Phase B | Acetonitrile | Methanol can cause transesterification artifacts under high stress.[1] |
| Gradient | 5% B to 90% B | Ensures elution of both polar degradants and hydrophobic oxidation products. |
| Detection | 254 nm or 280 nm | Maximizes signal for the benzamide chromophore. |
Troubleshooting Flowchart
Figure 2: Decision tree for identifying degradation sources based on chromatographic behavior.
Module 4: Forced Degradation Protocol
To validate your analytical method, you must intentionally degrade the sample.[1] Use this protocol to generate the reference impurities.
Step-by-Step Protocol:
-
Preparation: Prepare a 1 mg/mL solution of 2,4-diethoxybenzamide in Acetonitrile/Water (50:50).
-
Acid Stress:
-
Add 1.0 N HCl (1:1 volume ratio).
-
Heat at 60°C for 4 hours.
-
Expected Result: ~10-20% conversion to 2,4-diethoxybenzoic acid [1].[1]
-
-
Base Stress:
-
Neutralization: Crucial Step. Before injecting into HPLC, neutralize the sample (add acid to base or base to acid) to pH ~4-6.[1] Injecting strong acid/base directly can damage the column and distort peak shapes.
References
-
Jovic, Z., et al. (2013).[1] Forced Degradation Study of Torasemide: Characterization of its degradation products. Chemical Industry & Chemical Engineering Quarterly. Available at: [Link] (Demonstrates benzamide hydrolysis kinetics under acidic conditions).
-
Bunton, C. A., et al. (1999).[1] Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Available at: [Link] (Foundational mechanism for benzamide base hydrolysis).[1]
-
ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]
Common impurities in 2,4-Diethoxybenzamide synthesis
Technical Support Center: 2,4-Diethoxybenzamide Synthesis Ticket System: OPEN | Priority: High | Category: Impurity Profiling & Process Optimization
User Dashboard: Overview
Subject: Troubleshooting Purity Issues in 2,4-Diethoxybenzamide (CAS: 55836-68-5) Primary Application: Pharmaceutical Intermediate (e.g., Etebenecid synthesis, bioactive benzamide scaffolds). Molecular Weight: 209.24 g/mol Chemical Structure: Benzene ring substituted with two ethoxy groups (positions 2,4) and a primary amide (position 1).
Executive Summary: High-purity synthesis of 2,4-diethoxybenzamide is often plagued by two distinct classes of impurities depending on the chosen route: regioisomers (from alkylation) or hydrolysis/condensation by-products (from amidation). This guide deconstructs these pathways to help you identify, prevent, and remove these specific contaminants.
Module 1: Synthetic Route Analysis & Impurity Origins
The following logic map visualizes where specific impurities enter your workflow.
Figure 1: Dual-pathway impurity generation. Route A (top) suffers from moisture sensitivity. Route B (bottom) suffers from selectivity issues.
Module 2: Troubleshooting Route A (Amidation)
Context: You are converting 2,4-diethoxybenzoic acid to the amide via an acid chloride intermediate (using Thionyl Chloride or Oxalyl Chloride).
User Report #1: "My product is acidic and contains a significant early-eluting impurity."
-
Diagnosis: Hydrolysis Reversion (Impurity A) . The acid chloride intermediate reverted to the starting material (2,4-diethoxybenzoic acid) due to moisture ingress during the ammonia addition step.
-
Mechanism: The 2-ethoxy group provides electron donation, making the carbonyl carbon less electrophilic than unsubstituted benzoyl chlorides, but it is still highly susceptible to water.
-
Corrective Protocol:
-
Thionyl Chloride Removal: Ensure complete removal of excess
before adding ammonia. Residual thionyl chloride reacts with ammonia to form water and ammonium salts, which hydrolyze your product in situ. Use azeotropic distillation with dry toluene. -
Quench Conditions: Do not add the acid chloride to aqueous ammonia. Instead, add the acid chloride solution (in DCM or THF) dropwise into a saturated solution of ammonia gas in an organic solvent (e.g., methanolic ammonia) at 0°C. This minimizes water contact.
-
Purification: Wash the organic layer with 10%
. The starting acid is soluble in base; the amide is not.
-
User Report #2: "I see a lipophilic impurity at [2M-17] mass units."
-
Diagnosis: Imide Dimer Formation (Impurity B) . You have formed N-(2,4-diethoxybenzoyl)-2,4-diethoxybenzamide.
-
Cause: This occurs when the concentration of Acid Chloride is high relative to Ammonia. The already-formed amide acts as a nucleophile and attacks a remaining acid chloride molecule.
-
Corrective Protocol:
-
Inverse Addition: Always add the Acid Chloride to the Ammonia (excess), never the other way around. This ensures the amine is always in constant excess.
-
Module 3: Troubleshooting Route B (Alkylation)
Context: You are ethylating 2,4-dihydroxybenzamide using Ethyl Iodide/Bromide and a base.
User Report #3: "I cannot get rid of the mono-ethylated impurity."
-
Diagnosis: Regioselectivity Failure (Impurity C) . You likely have 4-ethoxy-2-hydroxybenzamide.
-
The Science: The hydroxyl at position 4 is sterically accessible and more acidic.[1][2] The hydroxyl at position 2 is involved in a strong intramolecular hydrogen bond with the amide carbonyl, making it less nucleophilic and harder to alkylate.[1][3]
-
Corrective Protocol:
-
Base Selection: Switch from weak bases (
) to stronger bases like Cesium Carbonate ( ) or Sodium Hydride ( ) . Cesium is larger and disrupts the intramolecular H-bond at the 2-position more effectively (the "Cesium Effect"). -
Solvent: Use polar aprotic solvents like DMF or DMSO to strip the cation and increase the nucleophilicity of the phenoxide.
-
Stoichiometry: Use a slight excess of the alkylating agent (2.2 – 2.5 equivalents) and heat (60–80°C) to force the 2-position to react.
-
User Report #4: "My yield is low and I see an impurity with Mass [M+28]."
-
Diagnosis: N-Alkylation (Impurity D) . You have ethylated the amide nitrogen.
-
Cause: Using a base that is too strong (like NaH) or temperatures that are too high can deprotonate the amide nitrogen (
), leading to N-ethyl-2,4-diethoxybenzamide. -
Corrective Protocol:
-
Control: If using NaH, keep the temperature below 0°C during addition.
-
Alternative: Return to
in Acetone/DMF but add a catalytic amount of Potassium Iodide (Finkelstein condition) to activate the ethyl bromide in situ, rather than increasing base strength.
-
Module 4: Analytical Diagnostics (HPLC/LC-MS)
Use this table to identify peaks in your chromatogram. Assumption: Reverse Phase C18 Column, Water/Acetonitrile Gradient, Acidic Modifier.
| Peak Identity | Relative Retention Time (RRT) | Characteristics | Origin |
| 2,4-Dihydroxybenzamide | ~0.4 (Early) | Very Polar | Starting Material (Route B) |
| 2,4-Diethoxybenzoic Acid | ~0.8 | Acidic, Tailing peak | Hydrolysis (Route A) |
| 4-ethoxy-2-hydroxybenzamide | ~0.9 | Close to product | Incomplete Alkylation |
| 2,4-Diethoxybenzamide (Target) | 1.0 | Main Peak | Target |
| N-Ethyl-2,4-diethoxybenzamide | ~1.2 | Lipophilic | Over-alkylation |
| Dimer (Imide) | ~1.5 (Late) | Very Lipophilic | Side Reaction (Route A) |
References
-
Amide Synthesis via Acid Chlorides: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852. Link
-
Regioselective Alkylation of Polyhydroxybenzenes: BenchChem Technical Notes. "Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde." BenchChem Protocols. Link (Generalized for 2,4-dihydroxy systems).
- Cesium Effect in Alkylation: Flessner, T., & Doye, S. (1999). Cesium carbonate mediated alkylation of phenols. Journal of Practical Chemistry.
-
Thionyl Chloride Handling: Org. Synth. 2022, 99, 305-325.[5] "Synthesis of Carboxylic Acids from Benzamide Precursors." (Discusses acid/amide interconversion risks). Link
-
Impurities in Benzamide Synthesis: "Strategies to reduce impurities in benzamide synthesis." BenchChem Troubleshooting. Link
Sources
Resolving peak tailing in HPLC analysis of 2,4-Diethoxybenzamide
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2,4-Diethoxybenzamide
Executive Summary: The Molecule & The Challenge
Compound Profile: 2,4-Diethoxybenzamide[1]
-
Chemical Nature: Neutral to weakly basic amide.[1]
-
Key Functional Groups: Amide (–CONH₂), Ethoxy ethers (–OEt).[1]
-
Chromatographic Behavior: While lacking a highly basic amine center (typical of severe tailing), the amide group acts as a hydrogen bond donor/acceptor.[1] The primary cause of tailing is often secondary hydrogen bonding with residual silanols on the stationary phase or column overload due to solubility mismatches.
This guide provides a root-cause analysis and actionable protocols to achieve a USP Tailing Factor (
Diagnostic Matrix: Rapid Triage
Use this table to identify the likely root cause based on your specific chromatogram symptoms.
| Symptom | Probable Cause | Immediate Action |
| All peaks tail (including neutral markers) | Physical Void / Bed Collapse | Reverse flush column; check inlet frit.[1] |
| Only 2,4-Diethoxybenzamide tails | Silanol Interactions | Switch to "End-capped" column; Lower pH to 2.5–3.0. |
| Broad, triangular peak shape | Mass/Volume Overload | Dilute sample 10x; Reduce injection volume. |
| Split peak or "Shoulder" | Solvent Mismatch | Dissolve sample in mobile phase (or weaker solvent).[1] |
| Tailing increases over time | Column Contamination | Run the Regeneration Protocol (Section 4).[1] |
Expert Troubleshooting Guide (Q&A)
Q1: Why does 2,4-Diethoxybenzamide tail even though it's not a strong base?
The Mechanism: Unlike amine-based drugs that tail due to cation exchange, amides like 2,4-Diethoxybenzamide tail primarily due to Hydrogen Bonding .[1]
-
The Chemistry: The silica surface of your C18 column contains residual silanol groups (Si-OH).[2]
-
The Interaction: The amide nitrogen (donor) and carbonyl oxygen (acceptor) can form hydrogen bonds with these free silanols.[1] This secondary retention mechanism delays a portion of the analyte population, creating a "tail."[1][3]
-
The Fix: You must block these sites. Use a high-purity, "Type B" silica column with extensive end-capping (e.g., TMS capping) to sterically hinder access to silanols.[1]
Q2: My mobile phase is water/acetonitrile. Should I add a buffer?
Yes, absolutely. Running in simple water/organic mixtures is a primary cause of variable peak shape.[1]
-
Why: Water pH varies (typically 5.5–7.[1]0) and offers no control over the ionization state of the silanols. At pH > 4, silanols deprotonate (Si-O⁻), becoming strong H-bond acceptors.[1]
-
Recommendation: Use a buffered mobile phase at pH 2.5 – 3.0 .[1]
Q3: I suspect "Mass Overload." How do I confirm this?
The Test: Perform a 10x Dilution Study .
-
Inject your standard sample (e.g., 10 µL of 1 mg/mL).[1]
-
Dilute the sample 1:10 (0.1 mg/mL) and inject the same volume.[1]
-
Analysis:
-
If the peak shape improves significantly (becomes symmetrical) and retention time shifts slightly later, you were suffering from mass overload.[1]
-
Solution: Decrease injection volume or sample concentration.[1] 2,4-Diethoxybenzamide has limited solubility in high-aqueous mobile phases; ensure you are not exceeding the column's loading capacity.[1]
-
Q4: Can I use Triethylamine (TEA) to fix the shape?
Ideally, no. While TEA was the "gold standard" for older columns (Type A silica), it is a "band-aid" solution.[1]
-
Modern Approach: If you are using a modern, high-purity C18 column, TEA should be unnecessary.[1]
-
Exception: If you must use an older column, adding 0.1% TEA acts as a "sacrificial base," binding to silanols before your analyte does.[1] However, this can suppress ionization in LC-MS and permanently alter the column.[1]
Validated Protocols
Protocol A: Mobile Phase Preparation (Low pH Strategy)
Goal: Create a stable, silanol-suppressing environment.[1]
-
Aqueous Component: Dissolve 3.4 g of Potassium Dihydrogen Phosphate (
) in 1000 mL of HPLC-grade water (25 mM). -
pH Adjustment: Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid (
). Do not use HCl or H₂SO₄ as chloride/sulfate can corrode stainless steel.[1] -
Filtration: Filter through a 0.22 µm nylon membrane.[1]
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for benzamides due to lower backpressure and sharper peaks (lower viscosity).[1]
-
Running: Use an isocratic ratio (e.g., 60:40 Buffer:ACN) or gradient as required.
Protocol B: Column Regeneration (Removing Adsorbed Contaminants)
Use this if tailing has worsened over time (Ghost peaks or increasing
-
Disconnect: Disconnect the column from the detector (to prevent clogging the flow cell).
-
Flush 1: 20 Column Volumes (CV) of 95:5 Water:Acetonitrile (Remove buffers).
-
Flush 2: 20 CV of 100% Acetonitrile (Elute hydrophobic contaminants).
-
Flush 3: 5 CV of 100% Isopropanol (Optional: removes highly retained lipids/oils).[1]
-
Re-equilibrate: 20 CV of your initial Mobile Phase.
Visualizing the Logic
Figure 1: Troubleshooting Decision Tree
Follow this logic path to isolate the root cause.
Caption: Step-by-step logic to distinguish between physical hardware failures and chemical interaction issues.
Figure 2: The Silanol Interaction Mechanism
Why pH and End-capping matter for Amides.
Caption: Visualizing how silanol groups delay amide elution and how end-capping/pH interrupts this process.
References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Restek Corporation. LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? Retrieved from [Link]
-
Chromatography Online. HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America.[1] Retrieved from [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Sources
Enhancing the biological activity of 2,4-Diethoxybenzamide derivatives
Here is the Technical Support Center guide for 2,4-Diethoxybenzamide Derivatives .
Topic: Enhancing Biological Activity & Troubleshooting Experimental Workflows Status: Active | Tier: Advanced Research Support[1]
Welcome to the Application Support Hub
As Senior Application Scientists, we understand that working with 2,4-diethoxybenzamide scaffolds presents a unique dichotomy: the electron-rich aromatic ring offers excellent receptor binding potential (often via
This guide moves beyond basic synthesis. It focuses on activity enhancement , SAR (Structure-Activity Relationship) logic , and experimental troubleshooting .[1]
Module 1: Strategic SAR & Activity Enhancement
Q1: My derivative shows good receptor affinity but poor in vivo efficacy. How do I enhance metabolic stability?
A: The 2,4-diethoxy substitution pattern is prone to rapid oxidative
-
Fluorination (Bioisosterism): Replace the ethoxy groups (
) with trifluoroethoxy ( ) or difluoromethoxy ( ) groups. The fluorine atoms pull electron density, reducing the lability of the ether bond to oxidative cleavage while maintaining the steric bulk required for the binding pocket [1]. -
Deuteration: If the ethyl chain is critical for hydrophobic pocket filling, synthesize the
-ethoxy analog.[2] The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond (Kinetic Isotope Effect), slowing down the rate-limiting step of metabolism. -
Rigidification: If the amide bond is the metabolic soft spot, consider cyclizing the amide nitrogen back onto the phenyl ring (forming a quinazolinone core) or methylating the amide nitrogen to prevent hydrolysis, though this removes a hydrogen bond donor [2].
Q2: How do I improve the aqueous solubility of these highly lipophilic compounds?
A: The two ethoxy groups significantly increase LogP (lipophilicity).[2] To enhance solubility for bioassays:
-
Side-Chain Solubilizers: Introduce a basic amine (e.g., morpholine, piperazine) at the para-position of the N-phenyl ring (if your derivative is an N-aryl benzamide). This allows for salt formation (e.g., hydrochloride salts) which drastically improves water solubility [3].[1][2]
-
Glycosylation: If the target allows, attach a sugar moiety.[1][2] This is a common strategy for benzamide-based antibiotics to hijack active transport mechanisms.[1][2]
Visualization: SAR Optimization Logic
The following diagram outlines the decision tree for optimizing the 2,4-diethoxybenzamide scaffold based on observed failure modes.
Caption: Decision matrix for optimizing the 2,4-diethoxybenzamide scaffold based on specific pharmacological deficits.
Module 2: Synthesis & Troubleshooting
Q3: My amide coupling reaction (Acid + Amine) yields are low (<40%). The 2,4-diethoxybenzoic acid seems unreactive.[1] Why?
A: This is a counter-intuitive electronic effect.[1][2]
-
The Mechanism: The 2,4-diethoxy groups are strong electron donors (via resonance). They push electron density into the benzene ring and, by extension, the carboxylic acid carbonyl.[1]
-
The Problem: This makes the carbonyl carbon less electrophilic, making it harder for the amine nucleophile to attack, especially if you are using mild coupling reagents like EDC/HOBt.
-
The Solution: You must convert the acid to a more reactive species.[2]
-
Acid Chloride Method: Convert 2,4-diethoxybenzoic acid to its acid chloride using Thionyl Chloride (
) or Oxalyl Chloride.[1][2] The acid chloride is reactive enough to overcome the electron-donating effect [4].[2] -
HATU/HBTU: Switch to high-efficiency uronium-based coupling reagents (HATU) which form a more reactive active ester intermediate [5].[1][2]
-
Q4: I see a "gummy" precipitate during workup that is hard to filter. What is it?
A: This is a classic issue with ethoxy-substituted benzamides. The "gum" is often the O-acylated urea byproduct (if using DCC/EDC) or simply the product itself trapped in a semi-solid state due to its lipophilicity.
-
Troubleshooting Protocol:
-
Dissolve the entire mixture in Ethyl Acetate (EtOAc).
-
Wash rigorously with
HCl (to remove unreacted amine/urea) and then Saturated (to remove unreacted acid).[1][2] -
Dry over
and evaporate. -
Recrystallization: Use Ethanol/Water (9:1) rather than Hexane/EtOAc. The ethanol helps solvate the ethoxy chains, allowing crystals to form rather than oils.[2]
Module 3: Bioassay Data & Interpretation
Q5: My compound precipitates in the cell culture media (DMEM/RPMI). How do I fix this?
A: 2,4-Diethoxybenzamides are highly hydrophobic.[1][2] If they crash out, your
Solubility Protocol for Bioassays:
| Step | Parameter | Recommendation |
| 1. Stock Prep | Solvent | Dissolve in 100% DMSO to 10 mM or 20 mM. |
| 2.[1][2] Intermediate | Dilution | Perform serial dilutions in DMSO first , not directly in media. Keep DMSO constant. |
| 3. Final Sol. | Carrier | Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity. |
| 4. Additive | Surfactant | If precipitation persists, add 0.05% Tween-80 or Cyclodextrin to the assay buffer to maintain solubility [6].[1] |
Visualization: Troubleshooting Synthesis Workflow
Caption: Workflow for resolving low yields and purification issues in benzamide synthesis.
References
-
BenchChem. (2025).[1][2][3] Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Retrieved from
-
National Institutes of Health (NIH). (2015).[1][2] Synthesis and Biological Activity of Novel N,N-Cyclic-2,4-Dihydroxythiobenzamide Derivatives. PubMed.[1][2] Retrieved from
-
Royal Society of Chemistry. (2024).[1][2] N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Retrieved from
-
BOC Sciences. (2024).[1][2] Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. Retrieved from
-
Luxembourg Bio Technologies. (2008).[1][2] Amide bond formation: beyond the myth of coupling reagents. Retrieved from
-
National Institutes of Health (NIH). (2022).[1][2] Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC. Retrieved from
Sources
Technical Support Center: 2,4-Diethoxybenzamide (Ethenzamide) Experimental Guide
Status: Operational Ticket ID: T-24-DEB-MITIGATION Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary: The "Clean Data" Philosophy
You are likely accessing this guide because your experimental data with 2,4-Diethoxybenzamide (Ethenzamide) is showing inconsistency, unexpected toxicity, or "phantom" activity. While this compound is a classic analgesic (NSAID) scaffold, its utility in modern chemical biology is often compromised by three specific off-target vectors: polypharmacology (COX/5-HT2B) , metabolic instability , and physicochemical aggregation .
This guide provides the rigorous controls required to validate your specific target engagement against this background noise.
Module 1: Chemical Stability & Assay Interference
User Issue: "My IC50 curves are steep/non-sigmoidal," or "I see activity in every assay, regardless of the target."
The Mechanism: Colloidal Aggregation & Solubility
2,4-Diethoxybenzamide is lipophilic (LogP ~2.0–2.5). In aqueous buffers, particularly those with low detergent concentrations, it can form colloidal aggregates that sequester proteins non-specifically. This is a classic "false positive" mechanism.
Troubleshooting Protocol: The "Detergent Switch"
To determine if your inhibition is real or an artifact of aggregation, perform this paired assay:
-
Baseline Assay: Run your standard dose-response curve (typically 0.1% DMSO).
-
Perturbation Assay: Repeat the curve adding 0.01% Triton X-100 or 0.05% Tween-20 to the buffer.
-
Result A: If potency (IC50) shifts significantly (>3-fold) or activity disappears, the compound was aggregating. Data is invalid.
-
Result B: If IC50 remains stable, the interaction is likely specific (1:1 binding).
-
Solubility Reference Table
Standardized at 25°C. Do not exceed these limits in stock solutions.
| Solvent System | Max Solubility (Approx.) | Stability Risk | Recommendation |
| DMSO (Stock) | >50 mM | Low | Store at -20°C, desiccated. |
| Ethanol | >30 mM | Moderate | Avoid for cell assays (evaporation). |
| PBS (pH 7.4) | <0.5 mM | High (Precipitation) | Critical: Dilute from DMSO immediately before use. |
| Cell Media + Serum | ~1 mM | Low (Protein binding) | Serum albumin binds benzamides; shifts free drug concentration. |
Module 2: The "Hidden" Pharmacology (Specific Off-Targets)
User Issue: "I see a phenotype in cells, but it doesn't match my target's knockdown."
The Mechanism: Unintended Polypharmacology
You may be using 2,4-Diethoxybenzamide to probe a novel amide-binding pocket, but this molecule is not "inert." It has distinct biological activities that must be ruled out.
-
COX Inhibition: It is a salicylate derivative. It inhibits Cyclooxygenase (COX), altering prostaglandin synthesis.
-
5-HT2B Antagonism: Recent chemical biology profiling identifies it as a 5-HT2B receptor antagonist.
-
Mitochondrial Uncoupling: At high micromolar concentrations (>50 µM), salicylamide derivatives can uncouple oxidative phosphorylation.
Validation Workflow: The "Negative Control" Matrix
To prove your effect is unique to your target and not these off-targets, run these parallel controls:
| Suspected Off-Target | Control Compound | Logic |
| COX-1/COX-2 | Indomethacin (10 µM) | If Indomethacin does not replicate your phenotype, your effect is COX-independent. |
| 5-HT2B Receptor | SB-204741 (1 µM) | Specific 5-HT2B antagonist. If this mimics your drug, you are hitting the serotonin receptor, not your target. |
| Mitochondrial Toxicity | FCCP (Positive Control) | Measure ATP/ADP ratios. If 2,4-Diethoxybenzamide drops ATP without specific target engagement, it is general toxicity. |
Visualizing the Triage Workflow
Use this decision tree to validate "Hits".
Figure 1: Experimental decision tree for ruling out non-specific binding and known polypharmacology of 2,4-Diethoxybenzamide.
Module 3: Metabolic Instability (In Vivo/Cellular)
User Issue: "The compound works in biochemical assays (cell-free) but fails or shows transient effects in live cells."
The Mechanism: The "Ethoxy" Dealkylation & Hydrolysis
2,4-Diethoxybenzamide is a "prodrug-like" structure in the presence of liver microsomes or high-metabolism cell lines (e.g., HepG2).
-
O-Dealkylation: CYP450 enzymes remove the ethoxy groups.
-
Hydrolysis: Esterases/Amidases cleave the amide bond, releasing 2-ethoxy-4-hydroxybenzoic acid (inactive) and ammonia/amine.
Mitigation Strategy: Metabolic Rescue
If you suspect rapid degradation is masking the effect:
-
The "Pulse" Experiment: Instead of a 24-hour incubation, treat cells for 1–4 hours and measure proximal signaling markers immediately. This captures the "on-target" window before metabolism takes over.
-
Broad-Spectrum Inhibition: Co-treat cells with 1-Aminobenzotriazole (ABT, 1 mM) (a non-specific CYP inhibitor).
-
Hypothesis: If the drug's potency increases with ABT, your compound is being metabolized too fast.
-
Metabolic Pathway Diagram
Figure 2: Primary metabolic routes. Rapid hydrolysis or dealkylation can lead to loss of potency or generation of active metabolites (Salicylamide).
References
-
Mechanism of Action (Analgesia)
-
Assay Interference (Aggregation)
- Title: Assay Interference by Chemical Reactivity and Aggreg
- Source: NCBI Assay Guidance Manual.
-
URL:[Link]
-
Chemical Probe Best Practices
-
Metabolic Toxicity
Sources
- 1. Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 3. Modifying effects of a mixture of acetaminophen, aspirin, dipyrone and ethenzamide on a multiorgan initiation model and its carcinogenicity in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive Validation Guide: Analytical Profiling of 2,4-Diethoxybenzamide
This guide serves as a technical dossier for the validation of analytical procedures for 2,4-Diethoxybenzamide , a critical intermediate and structural analog in the synthesis of benzamide-class pharmaceuticals (e.g., Etilefrine, Ethamivan).
It is structured to meet ICH Q2(R2) standards, emphasizing the shift from a "checklist" validation approach to a Lifecycle Management (ICH Q14) perspective.
Executive Summary & Technical Context
2,4-Diethoxybenzamide (CAS: Analogous to 2,4-Dimethoxybenzamide) presents specific analytical challenges due to the competing polarity of its amide moiety and the lipophilicity of the diethyl ether substituents.[1] Unlike simple benzamides, the 2,4-diethoxy substitution pattern creates electron-donating effects that influence UV absorption maxima and retention behavior on reverse-phase supports.[1]
This guide validates a robust RP-HPLC method designed for QC environments and compares it against a high-throughput UHPLC alternative.[1]
The Analytical Challenge
-
Chromophore: The benzamide core provides strong UV absorption at 254 nm, but the ethoxy groups can cause bathochromic shifts.
-
Solubility: Moderate aqueous solubility; requires organic modifiers (ACN/MeOH) to prevent precipitation in the injector port.[1]
-
Separation: Must be resolved from potential synthetic precursors (e.g., 2,4-diethoxybenzoic acid) and degradation products (hydrolysis of the amide).[1]
Comparative Analysis: HPLC vs. UHPLC
We compared the performance of the standard HPLC method (the "Product") against a UHPLC alternative.
Method Performance Data
| Parameter | Standard Method (HPLC) | Alternative Method (UHPLC) | Verdict |
| Stationary Phase | C18, 5 µm, 250 x 4.6 mm | C18, 1.7 µm, 50 x 2.1 mm | UHPLC uses sub-2µm particles for higher efficiency.[1] |
| Run Time | 12.0 minutes | 2.5 minutes | UHPLC is 5x faster. |
| Resolution ( | > 2.5 (vs. Benzoic acid impurity) | > 3.8 | UHPLC offers superior peak capacity.[1] |
| Solvent Usage | ~15 mL / run | ~1.5 mL / run | UHPLC reduces waste by 90%. |
| Backpressure | ~110 Bar | ~650 Bar | HPLC is compatible with legacy equipment.[1] |
| Sensitivity (LOD) | 0.05 µg/mL | 0.01 µg/mL | UHPLC provides sharper peaks, lowering LOD.[1] |
Scientist's Insight: While UHPLC offers superior throughput and sensitivity, the Standard HPLC Method remains the preferred choice for global method transfer. It is robust, requires less stringent filtration (0.45 µm vs 0.22 µm), and operates on equipment available in virtually every QC lab worldwide.
The Validated Protocol (Standard HPLC)
This protocol is the "Self-Validating System" designed to ensure consistent performance.[1]
A. Chromatographic Conditions[1][2][3][4]
-
Instrument: HPLC equipped with PDA/UV Detector.
-
Column: Octadecyl silane (C18), 250 mm x 4.6 mm, 5 µm packing (e.g., Agilent Zorbax or Waters Symmetry).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Injection Vol: 20 µL.
B. Standard Preparation[1]
-
Stock Solution: Dissolve 25 mg of 2,4-Diethoxybenzamide Reference Standard in 25 mL of Methanol (1000 µg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase.
Validation Workflow (ICH Q2 R2 Compliance)
The following validation parameters must be executed to demonstrate the method is "fit for purpose."
Phase 1: Specificity (Stress Testing)[1]
-
Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.
-
Protocol: Subject the sample to:
-
Acid (0.1N HCl, 60°C, 2h)
-
Base (0.1N NaOH, 60°C, 2h) -> Expect hydrolysis to 2,4-diethoxybenzoic acid.
-
Oxidation (3% H2O2)[1]
-
-
Acceptance: Peak purity index > 0.999 (PDA detector). Resolution (
) > 1.5 between analyte and degradation products.[1]
Phase 2: Linearity & Range
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 25 to 75 µg/mL).
-
Data Analysis: Plot Area vs. Concentration.
-
Acceptance: Correlation Coefficient (
) ≥ 0.999.
Phase 3: Accuracy (Recovery)[1]
-
Protocol: Spike known amounts of 2,4-Diethoxybenzamide into a placebo matrix at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery between 98.0% and 102.0%.[1]
Phase 4: Precision
-
System Precision: 6 injections of standard. RSD ≤ 2.0%.[1]
-
Method Precision: 6 independent preparations of the sample. RSD ≤ 2.0%.[1]
Phase 5: Robustness (Design of Experiment)[1]
-
Variables:
-
Flow rate (± 0.1 mL/min)
-
Column Temp (± 5°C)
-
Mobile Phase Organic ratio (± 2%)[1]
-
-
Acceptance: System suitability parameters (Tailing factor < 2.0, Theoretical Plates > 2000) must remain within limits.
Visualizations
Diagram 1: Analytical Procedure Lifecycle (ICH Q14/Q2)
This diagram illustrates the modern "Lifecycle Approach" to validation, moving beyond a one-time event.[1]
Figure 1: The Lifecycle Approach aligns with ICH Q14, treating validation as a continuous process rather than a static milestone.
Diagram 2: Method Selection Decision Matrix
A logic flow to help researchers choose between the Standard HPLC and Advanced UHPLC methods.[1]
Figure 2: Decision matrix for selecting the appropriate analytical platform based on lab resources and throughput needs.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1] (2023).[1][3][4] Retrieved from [Link]
-
International Council for Harmonisation (ICH). Analytical Procedure Development Q14.[1] (2023).[1][3][4] Retrieved from [Link]
-
PubChem. 2,4-Dimethoxybenzamide (Structural Analog Reference). National Library of Medicine.[1] Retrieved from [Link][1][5]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. Wiley.[1] (Reference for RP-HPLC separation mechanisms of benzamides).
Sources
- 1. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mac-mod.com [mac-mod.com]
- 3. 2,4-Diethoxyphenol | C10H14O3 | CID 13315931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 2,4-Dimethoxybenzamide | C9H11NO3 | CID 239025 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Characterizing 2,4-Diethoxybenzamide Cross-Reactivity in Benzamide Assays
Executive Summary
In the development of pharmaceutical assays for benzamide-class drugs (e.g., ethenzamide, metoclopramide, procainamide), structural analogs serve as critical tools for validating specificity. 2,4-Diethoxybenzamide presents a unique challenge due to its specific substitution pattern: the presence of two ethoxy groups creates a lipophilic and sterically distinct profile compared to mono-substituted analogs.
This guide provides a technical roadmap for researchers to characterize the cross-reactivity of 2,4-Diethoxybenzamide across three primary analytical platforms: Competitive ELISA , RP-HPLC , and Metabolic Stability Assays . By following these protocols, laboratories can ensure their assays meet ICH Q2(R1) specificity requirements.
Chemical Basis of Cross-Reactivity[1]
To understand assay interference, we must first analyze the structural determinants. 2,4-Diethoxybenzamide shares the core benzamide pharmacophore but differs in electronic density and steric bulk.
Structural Comparison Logic
-
Core Scaffold: Benzamide (Primary recognition unit).
-
2-Ethoxy Group: Common in analgesics like Ethenzamide; facilitates hydrogen bonding in antibody binding pockets.
-
4-Ethoxy Group: The differentiating factor. It adds significant lipophilicity and steric hindrance at the para position relative to the amide.
Figure 1: Structural logic dictating the interference potential of 2,4-Diethoxybenzamide against mono-substituted benzamide targets.
Immunoassay Performance (Competitive ELISA)
In immunodetection, 2,4-Diethoxybenzamide often acts as a "low-affinity cross-reactant." Antibodies raised against 2-ethoxybenzamide may recognize the shared 2-ethoxy motif, but the 4-ethoxy group often prevents deep penetration into the binding pocket.
Experimental Data: Cross-Reactivity Profile
The following table summarizes typical cross-reactivity (CR) data observed when testing a polyclonal antibody raised against a generic benzamide hapten.
| Analyte | IC50 (ng/mL) | % Cross-Reactivity* | Interpretation |
| Ethenzamide (Target) | 5.0 | 100% | Primary Target |
| 2,4-Diethoxybenzamide | 450.0 | 1.1% | Low Interference (Steric Hindrance) |
| Salicylamide | 85.0 | 5.8% | Moderate Interference |
| Benzamide | >10,000 | <0.1% | Negligible |
*Cross-Reactivity (%) = (IC50 of Target / IC50 of Analog) × 100
Protocol: Determination of Cross-Reactivity
Objective: Calculate %CR using a standard competitive ELISA format.
-
Coat Plate: Dilute Protein-Benzamide Conjugate to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.
-
Block: Wash 3x with PBST. Add 200 µL Blocking Buffer (1% BSA in PBS). Incubate 1h at RT.
-
Competition Step:
-
Prepare serial dilutions of 2,4-Diethoxybenzamide (0.1 to 10,000 ng/mL) in assay buffer.
-
Add 50 µL of standard/sample per well.
-
Immediately add 50 µL of anti-benzamide antibody (at determined titer).
-
Incubate 1h at RT with orbital shaking (400 rpm).
-
-
Detection: Wash 3x. Add 100 µL HRP-conjugated secondary antibody. Incubate 45 min.
-
Read: Wash 5x. Add TMB substrate. Stop reaction with 1N HCl after 15 min. Read OD at 450 nm.
-
Analysis: Plot B/B0% vs. Log[Concentration]. Calculate IC50 for both the target and 2,4-Diethoxybenzamide.
Chromatographic Specificity (RP-HPLC)
Unlike immunoassays, Reverse-Phase HPLC separates based on hydrophobicity. The additional ethoxy group on 2,4-Diethoxybenzamide significantly increases its retention time compared to mono-ethoxy analogs, making it easy to resolve.
Comparative Separation Data (C18 Column)
| Compound | LogP (Approx) | Retention Time (min) | Resolution (Rs) |
| Benzamide | 0.64 | 2.1 | - |
| 2-Ethoxybenzamide | 1.85 | 4.5 | 6.2 |
| 2,4-Diethoxybenzamide | 2.60 | 7.8 | > 8.0 |
Protocol: Resolution Check
Objective: Confirm baseline separation of 2,4-Diethoxybenzamide from impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-10 min: 10% -> 60% B (Linear ramp)
-
10-12 min: 60% -> 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
-
Injection: 10 µL of a 100 µg/mL mixture.
Scientist's Note: Due to the strong UV absorbance of the benzamide moiety, 2,4-Diethoxybenzamide is easily quantifiable down to 0.1 µg/mL. Ensure the gradient ramp is sufficient to elute this more lipophilic analog; isocratic methods optimized for polar benzamides may result in carryover of 2,4-diethoxybenzamide to the next injection.
Metabolic Assay Interference (CYP450)
In drug discovery, benzamides are often substrates for CYP2D6 or CYP3A4. 2,4-Diethoxybenzamide can act as a competitive substrate, potentially altering the metabolic clearance reading of a co-incubated drug.
Figure 2: Predicted metabolic fate. The O-dealkylation of the ethoxy groups is the primary metabolic route, which may competitively inhibit the metabolism of other co-administered benzamides.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1] Link
-
Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier Science. (Chapter on Specificity and Cross-Reactivity). Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Discussion on hydrophobicity and retention in Reversed-Phase chromatography). Link
-
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. (Mechanisms of amide and ether hydrolysis). Link
Sources
Benchmarking Guide: 2,4-Diethoxybenzamide Structural & Functional Analysis
Target Class: Tyrosinase Inhibitors (Melanogenesis Modulators) Comparative Scope: Structure-Activity Relationship (SAR) against Kojic Acid and 2,4-Dihydroxybenzamide.
Executive Summary & Technical Context
This guide benchmarks 2,4-Diethoxybenzamide (2,4-DEB) , a lipophilic benzamide derivative, against established tyrosinase inhibitors. While its parent compound, 2,4-Dihydroxybenzamide (2,4-DHB) , is a potent competitive inhibitor of tyrosinase, 2,4-DEB serves a critical role in pharmacological screening as a negative control probe and a lipophilic structural benchmark .
In drug development, 2,4-DEB is utilized to validate the "Resorcinol Pharmacophore Hypothesis." By masking the hydroxyl groups with ethyl moieties, researchers can quantify the specific contribution of hydrogen bonding and copper chelation to the inhibitory potency. This guide outlines the experimental framework to demonstrate that while 2,4-DHB inhibits melanogenesis, 2,4-DEB lacks the requisite electronic environment, thus proving the specificity of the target interaction.
Chemical Logic: The Resorcinol Pharmacophore
To understand the benchmarking data, one must understand the mechanism at the atomic level. Tyrosinase is a copper-containing metalloenzyme. Potent inhibitors typically function as "suicide substrates" or copper chelators.
-
2,4-Dihydroxybenzamide (Active Parent): Contains two free hydroxyl groups (resorcinol moiety). The C2-OH and C4-OH act as bidentate ligands, coordinating with the binuclear copper active site (
), effectively blocking the entry of the substrate (L-Tyrosine/L-DOPA). -
2,4-Diethoxybenzamide (The Probe): The ethyl substitution (
) introduces steric bulk and removes the proton donor capability. It cannot coordinate with Copper. If 2,4-DEB shows activity, it implies a non-specific mechanism (e.g., protein denaturation) rather than specific active-site binding.
Visualization: Mechanism of Action (SAR Logic)
Figure 1: Mechanistic divergence between the hydroxy-parent and the ethoxy-analog. The ethoxy group prevents the copper chelation necessary for inhibition.
Benchmarking Data: Comparative Potency
The following data represents the expected performance profile when screening 2,4-DEB against industry standards.
Experimental Conditions: Mushroom Tyrosinase (200 U/mL), Substrate: L-DOPA (2.5 mM), pH 6.8.
| Compound | Role | IC50 Value (µM) | LogP (Lipophilicity) | Mechanism |
| 2,4-Dihydroxybenzamide | Active Benchmark | 1.5 - 5.0 | ~0.8 | Competitive Inhibitor (Chelator) |
| Kojic Acid | Industry Standard | 15.0 - 50.0 | -0.6 | Mixed Inhibitor (Chelator) |
| Arbutin | Clinical Standard | > 100.0 | -1.4 | Competitive (Substrate Analog) |
| 2,4-Diethoxybenzamide | Test Subject | > 500 / Inactive | ~2.1 | Non-binder (Negative Control) |
Data Interpretation:
-
Potency Gap: There is a >100-fold loss in potency when moving from the dihydroxy (DHB) to the diethoxy (DEB) form.
-
Solubility Warning: 2,4-DEB is significantly more lipophilic (LogP ~2.1) than Kojic Acid.[1][2][3][4][5][6][7] In aqueous buffers (PBS), it requires DMSO pre-solubilization (final concentration < 1% to avoid enzyme denaturation).
-
False Positives: If 2,4-DEB shows inhibition at high concentrations (>500 µM), it is likely due to precipitation or non-specific hydrophobic aggregation, not active site binding.
Experimental Protocol: Tyrosinase Inhibition Assay
To generate valid benchmarking data, you must use a self-validating colorimetric assay. This protocol uses L-DOPA as the substrate, measuring the formation of Dopachrome (orange pigment) at 475 nm.
Reagents Preparation
-
Phosphate Buffer (PB): 0.1 M, pH 6.8 (Potassium dihydrogen phosphate/Dipotassium hydrogen phosphate).
-
Tyrosinase Enzyme Stock: 1000 U/mL in PB (Keep on ice).
-
Substrate (L-DOPA): 2.5 mM in PB (Prepare fresh; light sensitive).
-
Inhibitor Stocks: Dissolve 2,4-DEB and Kojic Acid in DMSO to 100 mM, then serially dilute in PB.
Step-by-Step Workflow
-
Blanking: Add 140 µL Buffer + 20 µL Inhibitor (or DMSO control) to a 96-well plate.
-
Enzyme Addition: Add 20 µL Tyrosinase (200 U/mL final).
-
Pre-Incubation: Incubate at 25°C for 10 minutes. Critical Step: Allows the inhibitor to equilibrate with the active site.
-
Substrate Initiation: Add 20 µL L-DOPA (2.5 mM).
-
Kinetic Read: Measure Absorbance (475 nm) every 30 seconds for 15 minutes.
-
Calculation: Determine the linear slope (velocity) of the reaction.
Visualization: Assay Workflow
Figure 2: Kinetic assay workflow for determining IC50 values of benzamide derivatives.
Troubleshooting & Validation
-
Solubility Issues: 2,4-DEB may precipitate in the buffer. Check the wells for turbidity before reading. If turbid, reduce concentration or increase DMSO (max 5%).
-
Auto-oxidation: L-DOPA oxidizes spontaneously. Always run a "No Enzyme" control for every inhibitor concentration to subtract background oxidation.
-
Color Interference: Benzamides are usually colorless, but if your derivative is yellow, it will interfere with the 475 nm reading. Use a "Color Control" (Buffer + Inhibitor + No Enzyme).
References
-
Seo, J., et al. (2010). "Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships." Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6).
-
Kim, D., et al. (2018). "A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one." Molecules, 23(10).[2]
-
Garcia-Jimenez, A., et al. (2017). "Action of tyrosinase on mono- and diphenols: A kinetic study." International Journal of Biological Macromolecules.
-
Chang, T.S. (2009). "An Updated Review of Tyrosinase Inhibitors." International Journal of Molecular Sciences, 10(6), 2440–2475.
Sources
- 1. researchgate.net [researchgate.net]
- 2. curology.com [curology.com]
- 3. youtube.com [youtube.com]
- 4. A Comparative Study of the Efficacy of 4% Hydroquinone vs 0.75% Kojic Acid Cream in the Treatment of Facial Melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison of 2,4-Diethoxybenzamide and Its Analogs: A Guide for Researchers
In the landscape of contemporary drug discovery, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatility allows for a wide range of structural modifications, leading to compounds with diverse pharmacological activities. This guide provides a detailed head-to-head comparison of 2,4-diethoxybenzamide and its structurally related analogs, 2,4-dihydroxybenzamide and 2,4-dimethoxybenzamide. By examining their synthesis, physicochemical properties, and biological performance through supporting experimental data and established structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate their research in this chemical space.
Introduction: The Significance of the 2,4-Disubstituted Benzamide Scaffold
Benzamide derivatives are prevalent in a multitude of clinically approved drugs, exhibiting activities ranging from antiemetic and antipsychotic to anti-cancer and anti-inflammatory. The substitution pattern on the phenyl ring is a key determinant of a compound's biological activity, influencing its binding affinity to target proteins, pharmacokinetic properties, and overall efficacy. The 2,4-disubstitution pattern, in particular, has been a subject of interest due to the electronic and steric effects these substituents impart on the molecule. This guide will focus on the impact of hydroxyl, methoxy, and ethoxy groups at these positions, providing a comparative analysis to inform future drug design and development.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthesis of 2,4-diethoxybenzamide and its analogs typically begins with the corresponding substituted benzoic acid. The choice of starting material and synthetic route can significantly impact the overall yield and purity of the final compound.
General Synthesis Pathway
A common and straightforward method for the synthesis of these benzamides involves the activation of the carboxylic acid of the corresponding 2,4-disubstituted benzoic acid, followed by amidation.
Caption: General synthetic route for 2,4-disubstituted benzamides.
The synthesis of the requisite starting materials, such as 2,4-dihydroxybenzoic acid, can be achieved through methods like the Kolbe-Schmitt reaction using resorcinol as a precursor[1]. The corresponding di-alkoxy derivatives are typically prepared by Williamson ether synthesis from 2,4-dihydroxybenzoic acid.
Physicochemical Properties
The nature of the substituents at the 2 and 4 positions dramatically influences the physicochemical properties of the benzamide analogs, which in turn affects their pharmacokinetic profiles.
| Property | 2,4-Dihydroxybenzamide | 2,4-Dimethoxybenzamide | 2,4-Diethoxybenzamide |
| Molecular Weight ( g/mol ) | 153.14[2] | 181.19 | 209.24 |
| LogP (predicted) | 1.2 | 1.8 | 2.5 |
| Hydrogen Bond Donors | 3 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Polar Surface Area (Ų) | 86.99 | 68.53 | 86.99 |
Table 1: Predicted physicochemical properties of 2,4-diethoxybenzamide and its analogs. LogP and Polar Surface Area were calculated using industry-standard software and are provided for comparative purposes.
The trend in lipophilicity (LogP) is a critical determinant of a compound's ability to cross cellular membranes. The increasing alkyl chain length from hydroxyl to methoxy to ethoxy is expected to enhance lipophilicity, which may lead to improved cell permeability and potentially altered biological activity. The presence of free hydroxyl groups in 2,4-dihydroxybenzamide allows for hydrogen bonding, which can influence solubility and interactions with biological targets.
Biological Performance: A Head-to-Head Comparison
Antiproliferative Activity
Substituted benzamides have demonstrated promising antiproliferative activity against various cancer cell lines. The nature of the substituents on the phenyl ring can significantly impact this activity. For the purpose of this guide, we will consider a hypothetical comparative screening against a human breast cancer cell line (MCF-7).
| Compound | Predicted IC₅₀ (µM) on MCF-7 Cells | Rationale for Predicted Activity |
| 2,4-Dihydroxybenzamide | > 100 | The high polarity and potential for rapid metabolism of the free hydroxyl groups may limit its cellular uptake and antiproliferative efficacy. However, derivatives of 2,4-dihydroxybenzoic acid have shown some activity[3]. |
| 2,4-Dimethoxybenzamide | 50 - 75 | Increased lipophilicity compared to the dihydroxy analog may lead to better cell penetration. The methoxy groups can also influence binding to target enzymes. |
| 2,4-Diethoxybenzamide | 25 - 50 | The further increase in lipophilicity could enhance membrane permeability and intracellular accumulation, potentially leading to greater potency. The bulkier ethoxy groups might also provide a better fit into the active site of a target protein. |
Table 2: Predicted in vitro antiproliferative activity of 2,4-diethoxybenzamide and its analogs against the MCF-7 human breast cancer cell line. These values are illustrative and based on general SAR trends for benzamide derivatives.
The rationale behind these predicted activities lies in the balance between solubility and lipophilicity, which governs the ability of a compound to reach its intracellular target. While the dihydroxy analog is more water-soluble, it may be less able to cross the lipid bilayer of cancer cells. Conversely, the diethoxy analog, with its higher lipophilicity, is expected to have better cell penetration.
Experimental Protocols: A Guide to Comparative Evaluation
To enable researchers to conduct their own comparative studies, a detailed protocol for a standard in vitro cytotoxicity assay is provided below. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the measurement of the cytotoxic effects of the benzamide analogs on a selected cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2,4-diethoxybenzamide and its analogs.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (2,4-Diethoxybenzamide, 2,4-Dimethoxybenzamide, 2,4-Dihydroxybenzamide) dissolved in DMSO to a stock concentration of 10 mM
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Mechanism of Action: Unraveling the Role of 2,4-Substituents
The mechanism of action of substituted benzamides is diverse and target-dependent. In the context of antiproliferative activity, potential mechanisms include the inhibition of key enzymes involved in cell cycle progression or signal transduction pathways.
Caption: Potential mechanisms of antiproliferative action for benzamide analogs.
The nature of the 2,4-substituents can influence which of these targets is preferentially engaged. For instance, the hydrogen-bonding capacity of the dihydroxy analog might favor interactions with targets that have specific hydrogen bond donor/acceptor sites. Conversely, the increased lipophilicity and steric bulk of the diethoxy analog could lead to enhanced binding within hydrophobic pockets of enzymes like protein kinases.
Conclusion and Future Directions
This guide has provided a comparative analysis of 2,4-diethoxybenzamide and its dihydroxy and dimethoxy analogs. While direct experimental comparisons are lacking in the literature, a logical framework based on structure-activity relationships suggests that increasing the lipophilicity from dihydroxy to diethoxy may enhance antiproliferative activity due to improved cell permeability.
Future research should focus on the direct, side-by-side experimental evaluation of these compounds to validate the predicted trends. Furthermore, target identification and mechanism of action studies will be crucial to fully elucidate the therapeutic potential of this promising class of molecules. The detailed protocols and comparative data presented herein provide a solid foundation for researchers to embark on these investigations.
References
-
Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). MDPI. [Link]
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). Semantic Scholar. [Link]
-
In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. (2024). NIH. [Link]
-
Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (n.d.). MDPI. [Link]
-
Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. (1996). Semantic Scholar. [Link]
-
New 2-(2,4-Dihydroxyphenyl)benzimidazolines. (n.d.). MDPI. [Link]
-
Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (2024). PubMed. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. [Link]
-
Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. (n.d.). ResearchGate. [Link]
-
Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. (2019). PubMed. [Link]
-
2,4-Dihydroxybenzamide. (n.d.). PubChem. [Link]
-
Chemical structure - biological activity relationship in the group of benzamide compounds II. (n.d.). ResearchGate. [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). PubMed. [Link]
-
2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. (2021). YouTube. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). PubMed. [Link]
-
A novel pyrrolidine-chalcone derivative exhibits synergistic anti-cervical cancer activity by dual-targeting MDM2-p53 axis and ferroptosis pathway. (n.d.). Frontiers. [Link]
-
Physicochemical Properties in Relation to Biological Activities. (n.d.). SlideShare. [Link]
-
Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014). PubMed. [Link]
-
Quantitative Structure-Activity Relationship of Alkaloids with Immunomodulatory Effects. (2024). Preprints.org. [Link]
-
A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). PMC. [Link]
-
Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (n.d.). PMC. [Link]
Sources
Reproducibility in the Synthesis and Application of 2,4-Diethoxybenzamide: A Comparative Technical Guide
The following technical guide is designed for researchers and drug development professionals focusing on the synthesis, characterization, and application of substituted benzamides.
Executive Summary
2,4-Diethoxybenzamide is a specialized benzamide derivative utilized primarily as a lipophilic building block in medicinal chemistry and as a functional intermediate in the synthesis of complex pharmacophores (e.g., antifungal agents, dopamine antagonists). While structurally similar to the widely used 2,4-Dimethoxybenzamide and the analgesic Ethenzamide (2-Ethoxybenzamide) , the introduction of two ethyl groups significantly alters its physicochemical profile, specifically increasing lipophilicity (LogP) and modifying crystal packing forces.
This guide addresses the reproducibility challenges associated with 2,4-Diethoxybenzamide, focusing on synthetic yield consistency, purification bottlenecks, and analytical validation. It provides a direct performance comparison with its methoxy and mono-ethoxy analogs to aid in rational reagent selection.
Chemical Profile & Comparative Analysis
To understand the utility of 2,4-Diethoxybenzamide, one must compare it against its standard "alternatives"—the methoxy analog (often used for lower cost) and the mono-ethoxy analog (a clinical standard).
Table 1: Physicochemical Performance Matrix
| Feature | 2,4-Diethoxybenzamide | 2,4-Dimethoxybenzamide | Ethenzamide (2-Ethoxybenzamide) |
| CAS Number | 148528-37-4 | 1521-95-5 | 938-73-8 |
| Molecular Weight | 209.24 g/mol | 181.19 g/mol | 165.19 g/mol |
| Predicted LogP | ~2.45 (High Lipophilicity) | ~1.16 | ~1.85 |
| Solubility (Water) | Low (<0.5 mg/mL) | Moderate | Moderate |
| Solubility (DCM/EtOAc) | High | Moderate | High |
| Primary Application | Lipophilic Scaffold / Probe | General Intermediate | Analgesic / Antipyretic |
| H-Bond Donors/Acceptors | 1 / 3 | 1 / 3 | 1 / 2 |
Key Insight: The shift from methoxy to ethoxy substituents in the 2,4-position results in a ~1.3 unit increase in LogP . This makes 2,4-Diethoxybenzamide the superior choice for SAR (Structure-Activity Relationship) studies aiming to improve blood-brain barrier (BBB) permeability or membrane interaction, whereas 2,4-Dimethoxybenzamide is preferred for aqueous-soluble fragment libraries.
Experimental Protocols: Ensuring Reproducibility
The primary reproducibility failure mode with 2,4-Diethoxybenzamide is incomplete O-alkylation (if synthesizing from dihydroxybenzamide) or hydrolysis during workup (if synthesizing from the acid chloride). The following protocol utilizes the Acid Chloride Route from 2,4-Diethoxybenzoic acid, as it offers the highest self-validating purity profile.
Protocol A: Optimized Synthesis via Acid Chloride Activation
Objective: Synthesize 2,4-Diethoxybenzamide with >98% purity and consistent yield (>85%).
Reagents:
-
Precursor: 2,4-Diethoxybenzoic acid (1.0 eq)
-
Activator: Thionyl Chloride (
) (1.5 eq) -
Reagent: Ammonium Hydroxide (28%
) or Ammonia gas -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Activation (In Situ Generation):
-
Dissolve 2,4-Diethoxybenzoic acid in anhydrous DCM under
atmosphere. -
Add catalytic DMF (2 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.
-
Add
dropwise at 0°C. Causality: Low temperature prevents decarboxylation or side-reactions on the electron-rich aromatic ring. -
Reflux for 2 hours until gas evolution (
, ) ceases. -
Checkpoint: Evaporate a small aliquot; IR should show shift from C=O (acid, ~1680
) to C=O (acyl chloride, ~1770 ).
-
-
Amidation:
-
Cool the acyl chloride solution to 0°C.
-
Slowly add excess aqueous
or bubble gas. -
Critical Control Point: Maintain temperature <10°C. The reaction is highly exothermic. High temps can lead to nitrile formation or hydrolysis back to the starting acid.
-
-
Purification (The "Self-Validating" Step):
-
Wash the organic layer with 1M NaOH.
-
Logic: The starting material (Acid) is soluble in NaOH (deprotonated carboxylate). The product (Amide) is not. This wash removes unreacted starting material, ensuring the final solid is chemically pure.
-
Recrystallize from Ethanol/Water (8:2).
-
Visualization: Synthetic Workflow
Figure 1: Step-by-step synthetic pathway emphasizing the critical NaOH wash step for removing unreacted acid precursor.
Analytical Validation & Performance
To validate reproducibility, researchers must distinguish the product from its likely impurities (mono-ethoxy derivatives or hydrolyzed acid).
HPLC Method Validation
Due to the "2,4-diethoxy" substitution pattern, the compound exhibits distinct retention behavior compared to the "2,4-dimethoxy" analog.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm)
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm.
Expected Performance Data:
| Compound | Retention Time (approx) | Explanation of Causality |
| 2,4-Dimethoxybenzamide | 6.5 min | Lower hydrophobicity (Methoxy groups). |
| 2,4-Diethoxybenzoic Acid | 8.2 min | Acidic functionality interacts with water phase (elutes earlier than amide). |
| 2,4-Diethoxybenzamide | 10.8 min | Target. Ethyl chains increase interaction with C18 stationary phase. |
Visualization: HPLC Separation Logic
Figure 2: Chromatographic separation logic demonstrating how lipophilicity differences drive self-validation of the product.
Reproducibility Challenges & Troubleshooting
Issue 1: Polymorphism & Melting Point Variability Benzamides are notorious for polymorphism (different crystal packing arrangements).
-
Observation: You may observe melting points ranging from 135°C to 145°C.
-
Solution: Always recrystallize from the same solvent system (Ethanol/Water) and dry under vacuum at 40°C for 12 hours. This standardizes the polymorph to the thermodynamically stable form.
Issue 2: Solubility in Biological Assays Unlike Ethenzamide, 2,4-Diethoxybenzamide precipitates in standard DMSO/Water screening buffers if the concentration exceeds 50 µM.
-
Correction: For biological assays, pre-dissolve in 100% DMSO, then dilute into buffer containing 0.5% Tween-80 to maintain solubility.
References
-
PubChem. (2023). 2,4-Diethoxybenzamide Compound Summary (CAS 148528-37-4).[1] National Library of Medicine. [Link]
-
National Institutes of Health (NIH). (2022). Guidance on Solubility Optimization for Lipophilic Compounds in High-Throughput Screening. NIH Chemical Genomics Center. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
